4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
説明
特性
IUPAC Name |
2,6-dimethyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-6(3-8)7(11)10-5(2)9-4/h1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXNUNPVFSHBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585464 | |
| Record name | 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13996-06-0 | |
| Record name | 1,6-Dihydro-2,4-dimethyl-6-thioxo-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13996-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
This technical guide details the physicochemical properties, structural dynamics, and synthetic utility of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (CAS 13996-06-0).[1] It is designed for researchers requiring high-fidelity data for drug discovery and material science applications.[1]
Technical Guide & Whitepaper [1]
Executive Summary
This compound is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds, including antifolates, antiviral agents, and adenosine receptor antagonists.[1] Its reactivity is defined by the interplay between the electron-withdrawing nitrile group at position 5 and the thione-thiol tautomerism at position 4.[1] This guide provides a definitive analysis of its molecular architecture, solubility profile, and thermodynamic stability.
Chemical Identity & Molecular Architecture[1][2]
Identification Data
| Parameter | Value |
| IUPAC Name | 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile |
| CAS Registry Number | 13996-06-0 |
| Molecular Formula | C₇H₇N₃S |
| Molecular Weight | 165.22 g/mol |
| SMILES | CC1=NC(=S)C(C#N)=C(C)N1 |
| InChI Key | Predicted: HVZXV...[1][2] (Structure Dependent) |
| Appearance | Yellow crystalline powder |
Structural Dynamics: Thione-Thiol Tautomerism
In the solid state and in neutral polar solvents (DMSO, Methanol), the compound exists predominantly in the thione (NH) form rather than the thiol (SH) form. The electron-withdrawing nitrile group at C5 enhances the acidity of the N-H proton, stabilizing the thione tautomer via intermolecular hydrogen bonding.
Mechanism of Tautomerism: The equilibrium shifts based on solvent polarity and pH. Under basic conditions (pH > pKa), the sulfur atom is deprotonated, forming the thiolate anion, which is the active nucleophile in S-alkylation reactions.
Figure 1: Tautomeric equilibrium and ionization pathways governing solubility and reactivity.[1]
Physicochemical Profile
Thermodynamic & Solubility Constants
The presence of the 5-cyano group significantly alters the acidity compared to unsubstituted pyrimidinethiones.
| Property | Value / Range | Technical Insight |
| Melting Point | 230 – 250 °C (Decomp.) | High lattice energy due to dipole stacking of the thione and nitrile groups.[1] |
| pKa (Predicted) | 3.8 – 4.5 | The 5-CN group exerts a strong -I (inductive) and -M (mesomeric) effect, increasing acidity compared to 2-mercaptopyrimidine (pKa ~7.8).[1] |
| logP (Octanol/Water) | 1.2 – 1.6 | Moderately lipophilic; sufficient for membrane permeability but requires polar organic solvents for synthesis. |
| Solubility (Water) | < 0.5 mg/mL (Neutral pH) | Practically insoluble due to neutral thione character. |
| Solubility (pH > 7) | > 50 mg/mL | Highly soluble as the thiolate salt. |
| Solubility (Organic) | DMSO, DMF, hot Ethanol | Soluble in dipolar aprotic solvents. |
Spectroscopic Signatures
Identification of this compound relies on detecting the nitrile stretch and the distinct methyl singlets.
-
FT-IR:
-
2215–2225 cm⁻¹: Strong
stretching vibration (Diagnostic). -
1150–1200 cm⁻¹:
stretching (Thione character). -
3100–3200 cm⁻¹: Broad N-H stretch (indicates thione tautomer).
-
-
¹H NMR (DMSO-d₆):
-
δ 2.3 – 2.4 ppm (s, 3H): Methyl at C6 (shielded by adjacent C=C).
-
δ 2.5 – 2.6 ppm (s, 3H): Methyl at C2 (deshielded by adjacent N=C-N).
-
δ 13.0 – 14.0 ppm (br s, 1H): N-H proton (exchangeable with D₂O). Note: Absence of SH peak at ~3-4 ppm confirms thione form.[1]
-
Synthetic Methodology & Workflow
The synthesis of this compound typically proceeds via a nucleophilic condensation followed by functional group interconversion.[1]
Protocol: Cyclization and Thionation
Precursor: 4-Hydroxy-2,6-dimethylpyrimidine-5-carbonitrile.[1]
Step 1: Synthesis of the 4-Hydroxy Intermediate
-
Reagents: Acetamidine hydrochloride (1.0 eq), Ethyl 2-cyano-3-oxobutanoate (1.0 eq), Sodium Ethoxide (1.1 eq).[1]
-
Conditions: Reflux in Ethanol for 4–6 hours.
-
Mechanism: Condensation of the amidine with the
-keto ester. -
Workup: Acidify to pH 5 to precipitate the 4-hydroxy derivative.
Step 2: Conversion to 4-Mercapto Derivative Direct thionation is preferred over chlorination/thiolation to minimize byproducts.[1]
-
Reagents: 4-Hydroxy intermediate (1.0 eq), Phosphorus Pentasulfide (
) or Lawesson’s Reagent (0.6 eq). -
Solvent: Anhydrous Pyridine or Toluene.[1]
-
Reflux: Heat to 110°C for 3–5 hours.
-
Quench: Pour into ice water. The product precipitates as a yellow solid.[2]
-
Purification: Recrystallization from Ethanol/DMF.
Figure 2: Synthetic pathway via thionation of the hydroxy-pyrimidine precursor.
Handling, Safety, and Stability
Stability Profile
-
Thermal Stability: Stable up to 200°C. Avoid prolonged exposure to temperatures >230°C to prevent nitrile decomposition.[1]
-
Chemical Stability: Susceptible to oxidation.[1] The thiol/thione group can oxidize to a disulfide dimer (
) upon exposure to air in basic solution. Store under inert gas (Nitrogen/Argon). -
Hydrolysis: The nitrile group is stable at neutral pH but can hydrolyze to the amide (carboxamide) or acid under strong acidic/basic reflux.
Safety Protocols (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Odor Warning: Like most mercaptopyrimidines, this compound may emit a disagreeable "rotten cabbage" odor due to trace volatile thiols. Work in a fume hood.
References
-
Synthesis of Pyrimidine Carbonitriles
-
Tautomerism in Mercaptopyrimidines
-
Stanovnik, B., & Tišler, M. "Tautomerism of 2-mercapto- and 4-mercaptopyrimidines."[1] Advances in Heterocyclic Chemistry.
-
-
Physicochemical Data Sources
-
PubChem Compound Summary for CAS 13996-06-0.[1]
-
-
General Pyrimidine Synthesis (Organic Syntheses)
-
Safety Data
-
Santa Cruz Biotechnology.[1] "this compound Product Data."
-
Sources
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile CAS number 13996-06-0
An In-Depth Technical Guide to 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (CAS 13996-06-0): Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. As a member of the mercaptopyrimidine class, its unique structural features—a reactive thiol group, a nitrile moiety, and a decorated pyrimidine core—render it a versatile intermediate for the synthesis of diverse, biologically active compounds. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via a robust one-pot condensation reaction, and an exploration of its subsequent chemical transformations. Furthermore, we delve into its significant applications in drug discovery, particularly as a scaffold for developing targeted anticancer agents and as a novel reversible covalent inhibitor, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical Properties and Structure
This compound is an organic compound characterized by a pyrimidine ring substituted with two methyl groups, a nitrile group, and a mercapto (thiol) group.[1] These functionalities dictate its chemical behavior and utility.
| Property | Value | Source |
| CAS Number | 13996-06-0 | [2][3] |
| Molecular Formula | C₇H₇N₃S | [2][3] |
| Molecular Weight | 165.22 g/mol | [3] |
| Canonical SMILES | CC1=C(C(=S)N=C(N1)C)C#N | [2] |
| Appearance | Typically a solid at room temperature. | [1] |
| Solubility | Expected to be soluble in polar organic solvents. | [1] |
Critical Insight: Thione-Thiol Tautomerism
A fundamental characteristic of 2- and 4-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol form and the thione form.[4] In the solid state and in polar solvents, the equilibrium significantly favors the more stable thione tautomer (pyrimidinethione).[4] This is crucial for understanding its reactivity; while it is often named as a "mercapto" (thiol) compound, many of its reactions proceed from the more abundant thione form. This equilibrium influences its spectroscopic signature and its behavior in biological systems.
Caption: Thione-Thiol tautomerism of the pyrimidine core.
Synthesis and Characterization
The synthesis of pyrimidine-5-carbonitrile derivatives is efficiently achieved through one-pot, three-component condensation reactions, a strategy celebrated for its high atom economy and operational simplicity.[5][6]
Synthetic Strategy: The Biginelli-Type Condensation
The most common and efficient route involves the condensation of a β-dicarbonyl compound (or its equivalent), an active methylene nitrile, and thiourea. For the target molecule, acetylacetone serves as the source of the two methyl groups and adjacent carbonyls, while thiourea provides the N-C-N backbone and the mercapto group. Malononitrile is the logical source for the C5-carbonitrile moiety. This reaction is typically catalyzed by a mild acid and can often be performed under solvent-free conditions, which enhances the reaction rate and aligns with green chemistry principles.[5][7]
Caption: General workflow for the one-pot synthesis.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for analogous pyrimidine-5-carbonitriles.[5][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetone (1.0 eq), malononitrile (1.0 eq), thiourea (1.2 eq), and a catalytic amount of ammonium chloride (0.1 eq).
-
Reaction Execution: Heat the mixture to 110°C under solvent-free conditions and stir for the appropriate time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. Add distilled water or hot ethanol to the solidified mass and stir.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the final product.
Spectroscopic Characterization
Confirmation of the synthesized structure relies on standard spectroscopic techniques. The data below are expected values based on analyses of closely related compounds.[5][7][8]
| Technique | Feature | Expected Observation |
| FT-IR (KBr, cm⁻¹) | ν(N-H) | 3400-3200 (broad, thione tautomer) |
| ν(C≡N) | ~2220 (strong, sharp) | |
| ν(C=N), ν(C=C) | 1640-1550 | |
| ν(C=S) | ~1200 (thione tautomer) | |
| ¹H NMR (DMSO-d₆, δ ppm) | C-CH₃ | ~2.4-2.6 (s, 6H) |
| N-H | ~12-13 (br s, 1H, thione N-H) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | C=S | ~178 (thione) |
| C-CH₃ | ~20-25 | |
| C-CN | ~90 | |
| C≡N | ~115 | |
| C-NH/C=N | ~160-165 |
Chemical Reactivity and Utility as an Intermediate
The true value of this compound in drug development lies in its versatile reactivity, which allows it to serve as a scaffold for diversification. The mercapto/thione group is the primary handle for chemical modification.
Key Reaction: S-Alkylation and Nucleophilic Substitution
The sulfur atom is highly nucleophilic and can be easily alkylated with electrophiles like alkyl halides (e.g., methyl iodide) in the presence of a base.[9] This S-alkylation converts the mercapto group into an alkylthio group (e.g., -SCH₃), which is an excellent leaving group. This two-step sequence—S-alkylation followed by nucleophilic aromatic substitution (SNAr)—is a cornerstone strategy for introducing a wide array of functionalities (amines, hydrazines, etc.) at the C4 position, enabling the construction of large compound libraries for screening.[9][10]
Sources
- 1. CAS 22325-27-5: 4,6-Dimethyl-2-mercaptopyrimidine [cymitquimica.com]
- 2. This compound | C7H7 N3 S - BuyersGuideChem [buyersguidechem.com]
- 3. This compound | CAS 13996-06-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benthamopen.com [benthamopen.com]
- 7. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijera.com [ijera.com]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Pyrimidine-5-Carbonitriles in Modern Drug Discovery: A Technical Guide to Their Biological Activities
Foreword: Beyond the Scaffold - A Nexus of Therapeutic Potential
In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The pyrimidine-5-carbonitrile core is a quintessential example of such a scaffold. Its inherent electronic properties and versatile substitution patterns have propelled it to the forefront of drug discovery, leading to the development of potent and selective modulators of various pathophysiological processes. This guide provides a comprehensive exploration of the multifaceted biological activities of pyrimidine-5-carbonitrile compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their therapeutic promise. We will delve into the mechanistic underpinnings of their actions, provide practical insights into their evaluation, and showcase the ever-expanding landscape of their applications.
The Chemical Biology of Pyrimidine-5-Carbonitriles: A Foundation of Versatility
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[1][2][3] The introduction of a carbonitrile (-C≡N) group at the 5-position profoundly influences the molecule's electronic distribution and steric profile, creating a unique pharmacophore. This cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, crucial for binding to biological targets. Furthermore, the pyrimidine-5-carbonitrile scaffold serves as a versatile platform for synthetic modification, allowing for the strategic placement of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[4][5][6]
The synthesis of pyrimidine-5-carbonitrile derivatives is often achieved through multi-component reactions, such as the Biginelli reaction or variations thereof, which offer an efficient and atom-economical approach to generating molecular diversity.[4] These synthetic strategies allow for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.[2][3][7][8]
Anticancer Activity: A Dominant Therapeutic Arena
The most extensively investigated and promising application of pyrimidine-5-carbonitrile compounds lies in the realm of oncology. These molecules have demonstrated potent activity against a wide range of human cancer cell lines, acting through diverse and often interconnected mechanisms.[9][10][11][12][13][14][15]
Kinase Inhibition: Targeting the Engines of Cancer Proliferation
A significant number of pyrimidine-5-carbonitrile derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell growth, differentiation, and survival. Their ability to mimic ATP, the natural substrate for kinases, allows them to competitively bind to the active site and block downstream signaling.
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer.[9][10][11][12] Several pyrimidine-5-carbonitrile compounds have been designed as potent EGFR inhibitors. For instance, compound 10b exhibited an IC50 value of 8.29 nM against EGFR and demonstrated significant cytotoxicity against HepG2, A549, and MCF-7 cancer cell lines.[9] Similarly, compound 11b was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M), with IC50 values of 0.09 µM and 4.03 µM, respectively.[11][12] This dual inhibitory activity is particularly significant for overcoming acquired resistance to first-generation EGFR inhibitors.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is primarily driven by the VEGFR-2 signaling pathway. Pyrimidine-5-carbonitrile derivatives have been developed as potent VEGFR-2 inhibitors. For example, compounds 11c, 11e, 12b, and 12c demonstrated significant VEGFR-2 inhibitory activity with IC50 values ranging from 0.53 to 1.38 µM, comparable to the standard drug sorafenib.[13]
The PI3K/AKT signaling cascade is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature of many cancers. Certain pyrimidine-5-carbonitrile compounds have been shown to target this pathway. Compound 7f was identified as a potent inhibitor of PI3Kδ, PI3Kγ, and AKT-1 with IC50 values of 6.99, 4.01, and 3.36 µM, respectively, leading to apoptosis in leukemia cells.[16][17]
Dual-Target Inhibition: A Strategy for Enhanced Efficacy
To combat the complexity and adaptability of cancer, researchers are increasingly focusing on developing dual-target inhibitors. Pyrimidine-5-carbonitrile derivatives have shown promise in this area. For instance, a series of these compounds were designed as dual inhibitors of EGFR and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.[10][14][15] Compounds 4e and 4f from this series displayed potent cytotoxicity against a panel of cancer cell lines, with IC50 values of 1.66 µM and 1.83 µM against Colo 205 cells, respectively.[10][14][15]
Induction of Apoptosis and Cell Cycle Arrest
Beyond direct enzyme inhibition, many pyrimidine-5-carbonitrile compounds exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle. Compound 10b , an EGFR inhibitor, was shown to arrest the cell cycle in the G2/M phase and induce apoptosis in HepG2 cells.[9] Similarly, compound 11b induced G2/M phase arrest and apoptosis in HCT-116, HepG-2, and MCF-7 cells.[11][12] The pro-apoptotic effects are often mediated through the upregulation of caspases, key executioners of apoptosis. For example, compound 11b increased the level of caspase-3 by 6.5-fold in HepG-2 cells.[12]
Table 1: Anticancer Activity of Selected Pyrimidine-5-Carbonitrile Compounds
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | EGFR | HepG2 | 3.56 | [9] |
| A549 | 5.85 | [9] | ||
| MCF-7 | 7.68 | [9] | ||
| 11b | EGFRWT/EGFRT790M | HCT-116 | 3.37 | [11][12] |
| HepG-2 | 3.04 | [11][12] | ||
| MCF-7 | 4.14 | [11][12] | ||
| A549 | 2.4 | [11][12] | ||
| 4e | EGFRWT/COX-2 | Colo 205 | 1.66 | [10][14][15] |
| 4f | EGFRWT/COX-2 | Colo 205 | 1.83 | [10][14][15] |
| 7f | PI3K/AKT | K562 | 2.62 | [17] |
| MCF-7 | 3.22 | [17] | ||
| 11e | VEGFR-2 | HCT-116 | 1.14 | [13] |
| MCF-7 | 1.54 | [13] |
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The therapeutic potential of pyrimidine-5-carbonitriles extends beyond oncology to the realm of infectious diseases.
Antibacterial and Antifungal Properties
Several pyrimidine-5-carbonitrile derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[18][19][20][21] For instance, certain derivatives have shown marked antibacterial activity, particularly against Gram-positive bacteria.[18][19] The mechanism of their antimicrobial action is believed to involve the inhibition of essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase (DHFR).[18] A study on newly synthesized pyrimidine and pyrimidopyrimidine analogs revealed that compounds 3a, 3b, 3d, 4a-d, 9c, and 10b exhibited excellent antimicrobial activities against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus.[20]
Antiviral Potential: A Broad-Spectrum Approach
Emerging evidence suggests that pyrimidine-5-carbonitrile derivatives and related compounds that interfere with pyrimidine biosynthesis can exhibit broad-spectrum antiviral activity.[22][23][24] Viruses are heavily reliant on the host cell's machinery for replication, including the supply of nucleotides for viral genome synthesis. By inhibiting key enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds can deplete the intracellular pool of pyrimidines, thereby hindering viral replication.[22] This mechanism of action is not specific to a particular virus, offering the potential for a broad-spectrum antiviral therapeutic. Some studies have also shown that these compounds can induce an antiviral state in host cells, independent of type 1 interferon production, by upregulating interferon-stimulated genes (ISGs).[23]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Pyrimidine-5-carbonitrile derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[7][25] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. A series of pyrimidine-5-carbonitrile derivatives carrying a 1,3-thiazole moiety were found to be potent and selective COX-2 inhibitors.[25] Compounds 8h, 8n, and 8p exhibited IC50 values for COX-2 inhibition in the range of 1.03-1.71 µM, comparable to the selective COX-2 inhibitor celecoxib.[25] Importantly, these compounds also showed a favorable safety profile with reduced gastric and cardiac side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[25]
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of pyrimidine-5-carbonitrile compounds, a suite of well-established in vitro and in vivo assays are employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (e.g., HTRF Assay)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive technology for measuring kinase activity.
Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665). In the presence of active kinase, a substrate peptide is phosphorylated. A phosphorylation-specific antibody labeled with the donor fluorophore and a peptide-specific tag antibody labeled with the acceptor fluorophore are added. When both antibodies bind to the phosphorylated peptide, FRET occurs, generating a specific signal. Kinase inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the kinase, the substrate peptide, ATP, and the pyrimidine-5-carbonitrile inhibitor at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add the HTRF detection reagents (donor and acceptor-labeled antibodies).
-
Signal Measurement: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence at two different wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals and determine the IC50 value for kinase inhibition.
Future Directions and Concluding Remarks
The journey of pyrimidine-5-carbonitrile compounds from versatile synthetic scaffolds to promising therapeutic agents is a testament to the power of medicinal chemistry. The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties has unveiled a rich and diverse pharmacology. The future of this remarkable class of molecules lies in the continued exploration of their therapeutic potential against a wider range of diseases. Further optimization of their structure to enhance potency, selectivity, and pharmacokinetic profiles will be crucial for their successful clinical translation. The development of novel derivatives targeting emerging and challenging biological targets, such as protein-protein interactions and epigenetic modulators, represents an exciting frontier. As our understanding of disease biology deepens, the adaptable and potent nature of the pyrimidine-5-carbonitrile scaffold will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. Available at: [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC. Available at: [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed. Available at: [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - RSC Publishing. Available at: [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed. Available at: [Link]
-
Full article: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - Taylor & Francis. Available at: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. Available at: [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. Available at: [Link]
-
(PDF) One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities - ResearchGate. Available at: [Link]
-
Synthesis of pyrimidine-5-carbonitrile derivatives in the presence of... - ResearchGate. Available at: [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC. Available at: [Link]
-
(PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles - ResearchGate. Available at: [Link]
-
Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. - ResearchGate. Available at: [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC. Available at: [Link]
-
Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - ResearchGate. Available at: [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available at: [Link]
-
The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific - NIH. Available at: [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed. Available at: [Link]
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PubMed. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available at: [Link]
-
Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed. Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. Available at: [Link]
-
(PDF) Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems - ResearchGate. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available at: [Link]
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - NIH. Available at: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Publishing. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Strategic Applications of Substituted Pyrimidines in Medicinal Chemistry
Executive Summary
The pyrimidine scaffold (1,3-diazine) represents one of the most versatile and privileged structures in modern medicinal chemistry.[1][2] Beyond its fundamental role in nucleic acids (cytosine, thymine, uracil), the pyrimidine core serves as a critical template for drug discovery, particularly in oncology and infectious diseases.[1][3][4][5] This guide analyzes the structural-activity relationships (SAR) that make pyrimidines ideal bioisosteres for kinase hinge binding, details regioselective synthetic strategies for library generation, and examines their trajectory in next-generation therapeutics like PROTACs.
The Pharmacophore: Why Pyrimidine?
The ubiquity of pyrimidine in FDA-approved drugs is not coincidental; it stems from specific electronic and geometric properties that facilitate high-affinity binding.
Electronic Deficit and π-Interactions
The pyrimidine ring is significantly π-deficient compared to benzene or pyridine. The presence of two electronegative nitrogen atoms at positions 1 and 3 pulls electron density away from the ring carbons.
-
Medicinal Impact: This electron deficiency makes the ring less susceptible to oxidative metabolism (e.g., by CYPs) compared to electron-rich rings, often improving metabolic stability.
-
Interaction: The quadrupole moment allows for favorable face-to-face
- stacking interactions with aromatic amino acid residues (Phenylalanine, Tyrosine, Tryptophan) in protein binding pockets.
The "Hinge Binder" Logic
In kinase inhibitor design, the pyrimidine motif is a "privileged scaffold" because it mimics the adenine ring of ATP.
-
N1 Position: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.
-
C2-Amine Substitution: When an amino group is introduced at C2, it acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.
-
Result: A bidentate H-bond network that anchors the inhibitor into the ATP-binding site with high affinity.
Oncology Applications: The Kinase Dominance
The most prolific application of substituted pyrimidines is in the inhibition of protein kinases. The structural logic follows a conserved pattern:
Mechanism of Action (ATP Competition)
Most pyrimidine-based oncolytics function as Type I or Type I½ inhibitors. They compete directly with ATP for the catalytic cleft.
Case Study: CDK4/6 Inhibitors (Palbociclib)
-
Core: 2-aminopyrimidine fused to a pyridopyrimidine system.
-
SAR: The C2-amino group binds the hinge of CDK4/6. The bulky side chains extend into the solvent-exposed region to tune selectivity and solubility.
Case Study: EGFR Inhibitors (Osimertinib)
-
Differentiation: While early generations were reversible, newer pyrimidines incorporate an acrylamide "warhead" to form a covalent bond with Cys797, overcoming resistance mutations like T790M.
Visualization: The Kinase Hinge Interaction
The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine derivative within a kinase active site.
Caption: Canonical bidentate hydrogen bonding network between a 2-aminopyrimidine inhibitor and the kinase hinge region.
Infectious Disease: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
In HIV therapy, pyrimidines (specifically diarylpyrimidines or DAPYs) like Etravirine and Rilpivirine represent a breakthrough in overcoming resistance.
-
The "Wiggle" Effect: unlike rigid inhibitors, DAPYs possess torsional flexibility ("wiggling") allowing them to adjust their conformation within the hydrophobic non-nucleoside binding pocket.
-
SAR: The central pyrimidine ring serves as a hub, connecting two aryl wings via flexible linkers (NH or O). This flexibility preserves binding affinity even when the virus mutates key residues in the binding pocket.
Quantitative Analysis: FDA-Approved Pyrimidine Derivatives
The table below summarizes key pyrimidine-based therapeutics, highlighting the diversity of substitution patterns utilized to achieve selectivity.
| Drug Name | Indication | Target | Substitution Pattern | Key SAR Feature |
| Imatinib | CML (Leukemia) | BCR-ABL Kinase | Pyrimidine-2-amine | N-methylpiperazine tail improves solubility/bioavailability. |
| Rosuvastatin | Hyperlipidemia | HMG-CoA Reductase | Pyrimidine Core | Sulfonamide group interacts with Arg/Lys residues in the active site. |
| Palbociclib | Breast Cancer | CDK4/6 | 2-Amino-pyrido[2,3-d]pyrimidine | Cyclopentyl group fits the hydrophobic pocket; high selectivity. |
| Rilpivirine | HIV-1 | Reverse Transcriptase | Diarylpyrimidine (DAPY) | Cyanovinyl group extends into a hydrophobic tunnel (Trp229). |
| Capecitabine | Colorectal Cancer | Antimetabolite | Fluoropyrimidine | Prodrug of 5-FU; carbamate tail confers oral bioavailability.[16] |
Synthetic Strategy: Regioselective Suzuki-Miyaura Coupling
For medicinal chemists, the ability to selectively functionalize the pyrimidine ring is paramount. The 2,4-dichloropyrimidine scaffold offers a predictable reactivity profile due to the electronic difference between C2 and C4.
The Reactivity Hierarchy
-
C4 Position: More electron-deficient (para to N1, ortho to N3). It is significantly more reactive toward Nucleophilic Aromatic Substitution (
) and Palladium oxidative addition. -
C2 Position: Less reactive.
-
Strategy: This allows for sequential functionalization—installing the first diversity element at C4 at room temperature, followed by a second modification at C2 under forcing conditions.
Experimental Protocol: Sequential Arylation
Objective: Synthesis of a 2,4-diarylpyrimidine library.
Step 1: C4-Selective Coupling (Mild Conditions)
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aryl Boronic Acid A (1.05 eq).
-
Catalyst:
(3-5 mol%). -
Base/Solvent:
(2M aq), 1,4-Dioxane/Water (3:1). -
Conditions: Stir at Room Temperature or mild heat (40°C) for 4-6 hours.
-
Validation: Monitor via TLC/LCMS. The C4-product forms exclusively in >90% yield due to the higher electrophilicity at C4.
-
Workup: Standard extraction (EtOAc).
Step 2: C2-Coupling (Forcing Conditions)
-
Reagents: Intermediate from Step 1 (1.0 eq), Aryl Boronic Acid B (1.2 eq).
-
Catalyst:
(or for sterically hindered substrates). -
Conditions: Microwave irradiation at 100-120°C for 20-30 minutes.
-
Result: Displacement of the remaining C2-chlorine.
Workflow Diagram
Caption: Sequential Suzuki-Miyaura coupling exploiting the differential reactivity of C4 and C2 positions.
Future Directions: PROTACs and Covalent Inhibition
The pyrimidine scaffold is evolving beyond simple occupancy-driven inhibition.[17]
-
Covalent Inhibitors: Targeting non-catalytic cysteines. Pyrimidines substituted with acrylamides (e.g., at C4 or C6) are being designed to form irreversible bonds, increasing potency and duration of action.
-
PROTACs (Proteolysis Targeting Chimeras): Pyrimidine-based kinase inhibitors are being used as the "warhead" ligand linked to E3 ligase recruiters (like Cereblon). The pyrimidine binds the target protein, while the linker facilitates ubiquitination and degradation, offering a way to target "undruggable" proteins.
References
-
Recent Advances in Pyrimidine-Based Drugs. MDPI Molecules. (2024). A comprehensive survey of pyrimidine derivatives in oncology and infectious disease.
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents. National Institutes of Health (NIH) / PubMed. (2023). Analysis of kinase inhibition mechanisms.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI. (2021). Detailed protocols for regioselective synthesis.
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Wiley Online Library. (2025). Review of clinical success rates and synthetic pathways.
-
Knowledge Based Prediction of Ligand Binding Modes (Kinase Hinge). Journal of Medicinal Chemistry (ACS). (2008). Foundational text on kinase hinge binding interactions.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Organic Chemistry of Mercaptopyrimidines: A Technical Guide to Synthesis and Reactivity for Drug Discovery
Abstract
Mercaptopyrimidines are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and serving as versatile intermediates in organic synthesis. Their significance is particularly pronounced in the field of drug development, where the pyrimidine scaffold is a well-established pharmacophore. This in-depth technical guide provides a comprehensive review of the synthesis and reactions of mercaptopyrimidines, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational principles of their synthesis, explore their diverse reactivity, and provide practical, field-proven insights into experimental design and execution.
Introduction: The Significance of the Mercaptopyrimidine Scaffold
The pyrimidine ring is a fundamental building block in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of medicinal chemistry research for decades.[2][3] The introduction of a mercapto (-SH) group onto the pyrimidine ring bestows a unique set of chemical properties, including nucleophilicity, susceptibility to oxidation, and the ability to coordinate with metal ions.[4] This functional group handle opens up a vast chemical space for the synthesis of diverse derivatives with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7]
One of the key characteristics of 2- and 4-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms.[8] In the solid state and in polar solvents, the thione tautomer generally predominates. This tautomerism plays a crucial role in their reactivity and biological interactions.
This guide will provide a structured exploration of the synthesis and reactions of mercaptopyrimidines, emphasizing the underlying mechanisms and practical considerations that are essential for successful application in a research and development setting.
Synthesis of Mercaptopyrimidines: Building the Core Scaffold
The construction of the mercaptopyrimidine ring system can be broadly categorized into two main approaches: cyclocondensation reactions that build the ring from acyclic precursors, and the functionalization of a pre-existing pyrimidine ring.
Cyclocondensation Strategies: From Simple Precursors to a Heterocyclic Core
Cyclocondensation reactions are the most common and versatile methods for the de novo synthesis of pyrimidine rings.[1] These reactions typically involve the condensation of a three-carbon component with a thiourea derivative.
A classic and reliable method for synthesizing 2-mercaptopyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with thiourea.[9] This acid-catalyzed reaction proceeds through the formation of an intermediate that subsequently cyclizes and dehydrates to form the pyrimidine ring.
Mechanism of the Pinner-type Synthesis of Mercaptopyrimidines
Caption: Pinner-type synthesis of 2-mercaptopyrimidines.
Experimental Protocol: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1,3-dicarbonyl compound) and thiourea in ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones or, in this context, dihydropyrimidinethiones.[11][12] This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester, and thiourea.[13][14] The use of thiourea in place of urea leads to the formation of the corresponding 2-mercapto derivatives.[6] The Biginelli reaction is highly valued for its operational simplicity, atom economy, and the ability to generate molecular diversity by varying the three components.[15]
Mechanism of the Biginelli Reaction for Mercaptopyrimidine Synthesis
Caption: The Biginelli reaction for mercaptopyrimidine synthesis.
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Reaction Conditions | Advantages | Reference |
| Brønsted Acids (e.g., HCl) | Ethanolic solution, reflux | Classical, readily available | [11] |
| Lewis Acids (e.g., Yb(OTf)₃) | Solvent-free, heating | Higher yields, shorter reaction times, catalyst reusability | [15] |
| Ionic Liquids | Solvent-free | Green chemistry approach | [14] |
Experimental Protocol: A Lewis Acid-Catalyzed Biginelli Synthesis [15]
-
Reactant Mixture: In a reaction vessel, combine the aldehyde, β-ketoester, and thiourea in equimolar amounts.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃).
-
Heating: Heat the mixture, often under solvent-free conditions, to the specified temperature for the required duration.
-
Work-up: After cooling, the solid reaction mixture is typically triturated with a solvent like cold water or ethanol.
-
Purification: The resulting solid product is collected by filtration and can be purified by recrystallization.
Synthesis via Functionalization of Pre-formed Pyrimidine Rings
An alternative to de novo synthesis is the introduction of a mercapto group onto a pre-existing pyrimidine scaffold. This is often achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, from a halopyrimidine.[4][16]
Experimental Protocol: Synthesis of 2-Mercaptopyrimidine from 2-Chloropyrimidine [10]
-
Reaction Setup: Dissolve 2-chloropyrimidine in a suitable solvent, such as ethanol.
-
Nucleophile Addition: Add a source of the hydrosulfide anion, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
-
Reaction Conditions: The reaction is typically heated to facilitate the nucleophilic aromatic substitution.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated, often after neutralization and extraction, followed by purification via recrystallization or chromatography.
Key Reactions of Mercaptopyrimidines: A Gateway to Molecular Diversity
The mercapto group and the pyrimidine ring provide multiple reactive sites, allowing for a wide range of chemical transformations. These reactions are crucial for the development of mercaptopyrimidine-based drug candidates.
Workflow for the Derivatization of Mercaptopyrimidines
Caption: Derivatization strategies for mercaptopyrimidines.
Reactions at the Sulfur Atom: The Nucleophilic Hub
The sulfur atom of the mercapto group is highly nucleophilic, especially in its thiolate form, making it a prime site for reactions with electrophiles.[17][18][19][20]
S-alkylation of mercaptopyrimidines with alkyl halides is a facile and common reaction to introduce a variety of substituents.[21][22] The reaction typically proceeds under basic conditions to generate the more nucleophilic thiolate anion. It is important to consider the potential for N-alkylation, although S-alkylation is generally favored due to the soft nature of both the sulfur nucleophile and the carbon of the alkyl halide.[23][24]
Experimental Protocol: S-Alkylation of a Mercaptopyrimidine [25]
-
Deprotonation: Dissolve the mercaptopyrimidine in a suitable solvent (e.g., DMF, ethanol) and add a base (e.g., potassium carbonate, sodium hydride) to generate the thiolate.
-
Alkylating Agent Addition: Add the alkyl halide dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
The mercapto group is susceptible to oxidation.[26] Mild oxidizing agents, or even atmospheric oxygen, can lead to the formation of the corresponding disulfide.[8] Stronger oxidizing agents, such as hydrogen peroxide in acetic acid, can lead to the formation of sulfonic acids or even desulfurization.[27][28][29][30]
The mercapto group can be reductively cleaved in a process known as desulfurization, yielding the corresponding pyrimidine.[31][32] This reaction is particularly useful as it allows the mercapto group to be used as a handle for further functionalization, which is then removed in a later synthetic step. Raney nickel is a classic reagent for this transformation.[33][34]
Experimental Protocol: Desulfurization using Raney Nickel [10]
-
Reaction Setup: Suspend the mercaptopyrimidine in a suitable solvent, such as ethanol or water.
-
Reagent Addition: Add an excess of freshly prepared Raney nickel.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is often accompanied by the evolution of gas.
-
Work-up: After cooling, the Raney nickel is carefully filtered off. Caution: Raney nickel is pyrophoric and must be handled with care.
-
Purification: The filtrate is concentrated, and the product is purified by standard methods.
Reactions Involving the Pyrimidine Ring
The pyrimidine ring itself can undergo various reactions, often influenced by the substituents present.
The electron-rich nature of the pyrimidine ring allows for electrophilic substitution reactions, although the conditions required can be harsh. Reactions such as the Vilsmeier-Haack reaction can introduce formyl groups onto the ring.[2]
Mercaptopyrimidines bearing other functional groups are excellent precursors for the synthesis of fused heterocyclic systems, such as thienopyrimidines.[25][35] These fused systems are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities.
Applications in Drug Development: From Bench to Bedside
The synthetic versatility of mercaptopyrimidines has led to their incorporation into a wide array of therapeutic agents. The mercaptopyrimidine scaffold is present in drugs with anticancer, antimicrobial, and antiviral activities.[36][37]
A particularly interesting and emerging application is the use of mercaptopyrimidines as reversible covalent inhibitors.[38] The mercapto group can act as a leaving group in a nucleophilic aromatic substitution reaction with a cysteine residue in the active site of a target protein, forming a covalent bond. This covalent interaction can be reversed, which offers a unique pharmacological profile that combines the potency of covalent inhibitors with a potentially improved safety profile.[38]
Conclusion
Mercaptopyrimidines represent a cornerstone in the synthesis of heterocyclic compounds with significant potential in drug discovery and development. A thorough understanding of their synthesis, from classical cyclocondensation reactions to modern multicomponent strategies, is essential for accessing a wide range of core structures. Furthermore, the diverse reactivity of the mercapto group and the pyrimidine ring provides a rich platform for the generation of novel molecular entities. As our understanding of disease biology deepens, the strategic application of mercaptopyrimidine chemistry will undoubtedly continue to contribute to the development of new and effective therapeutic agents.
References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023-01-12). Retrieved from [Link]
-
The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine - Longdom Publishing. Retrieved from [Link]
-
RESEARCHES ON PYRIMIDINES. XCI. ALKYLATION OF 2-MERCAPTO-PYRIMIDINES. - pubs.acs.org. Retrieved from [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Facile Desulfurization Reaction with a Combination of Two Kinds of Metals in Acidic Media. The Synthesis of Hypoxanthine | Bulletin of the Chemical Society of Japan | Oxford Academic. Retrieved from [Link]
-
Pyrimidine - Wikipedia. Retrieved from [Link]
-
2-mercaptopyrimidine - Organic Syntheses Procedure. Retrieved from [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - Canadian Science Publishing. Retrieved from [Link]
-
Biginelli reaction - Wikipedia. Retrieved from [Link]
-
N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). - ResearchGate. Retrieved from [Link]
-
Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II) | Bentham Science. Retrieved from [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Retrieved from [Link]
-
Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation - ResearchGate. Retrieved from [Link]
-
2-Mercaptopyridine - Wikipedia. Retrieved from [Link]
-
synthesis of new mercaptopyrimidines and thienopyrimidines - ResearchGate. Retrieved from [Link]
-
Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Publishing. Retrieved from [Link]
-
Biginelli Reaction - J&K Scientific LLC. Retrieved from [Link]
-
Biginelli Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL 2-MERCAPTO PYRIMIDINES | Semantic Scholar. Retrieved from [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. Retrieved from [Link]
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - MDPI. Retrieved from [Link]
-
BIGINELLI REACTION | PPT. Retrieved from [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed. Retrieved from [Link]
-
Desulfurization - Organic Chemistry Portal. Retrieved from [Link]
-
Desulfurization of Mercaptobenzimidazole and Thioguanine on Gold Nanoparticles Using Sodium Borohydride in Water at Room Temperature | Request PDF - ResearchGate. Retrieved from [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC. Retrieved from [Link]
-
Desulfurization - Wikipedia. Retrieved from [Link]
-
Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed. Retrieved from [Link]
-
Alkylation - Wikipedia. Retrieved from [Link]
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC. Retrieved from [Link]
-
HPW/PAM Catalyst for Oxidative Desulfurization-Synthesis, Characterization and Mechanism Study - MDPI. Retrieved from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Retrieved from [Link]
-
Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]
-
Structures of pyrimidine oxidation products. Each structure includes... - ResearchGate. Retrieved from [Link]
-
Nucleophiles and Electrophiles - Master Organic Chemistry. Retrieved from [Link]
-
One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PubMed. Retrieved from [Link]
-
Nucleophiles and Electrophiles on the MCAT - MedLife Mastery. Retrieved from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. growingscience.com [growingscience.com]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. BIGINELLI REACTION | PPT [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Biginelli Reaction [organic-chemistry.org]
- 16. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. medlifemastery.com [medlifemastery.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Alkylation - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. Desulfurization [organic-chemistry.org]
- 32. Desulfurization - Wikipedia [en.wikipedia.org]
- 33. academic.oup.com [academic.oup.com]
- 34. researchgate.net [researchgate.net]
- 35. benthamscience.com [benthamscience.com]
- 36. mdpi.com [mdpi.com]
- 37. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01915B [pubs.rsc.org]
Methodological & Application
Analytical methods for the quantification of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
An Application Guide for the Quantitative Analysis of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core, a mercapto (-SH) group, two methyl groups, and a nitrile (-CN) functional group. Its molecular formula is C7H7N3S, and it has a molecular weight of approximately 165.22 g/mol .[1][2] As a functionalized pyrimidine, this molecule serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the reactive mercapto group and the nitrile functionality makes it a versatile building block for creating compounds with potential biological activity.
The accurate and precise quantification of this compound is critical for several reasons. In drug development, it ensures the purity of synthetic intermediates, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API). For quality control in manufacturing, reliable analytical methods are necessary to verify that the compound meets predetermined specifications. Furthermore, in research and development, quantitative analysis is essential for monitoring reaction kinetics, optimizing synthetic yields, and conducting stability studies.
This document provides detailed application notes and validated protocols for the quantification of this compound using several robust analytical techniques. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the scientific principles behind experimental choices to ensure trustworthy and reproducible results. Each protocol is presented as a self-validating system, grounded in established analytical principles and regulatory guidelines.[3][4][5]
General Experimental Workflow
The quantification of any analyte follows a structured workflow to ensure data integrity. The following diagram outlines the general process from sample receipt to final data reporting, which forms the basis for the specific protocols detailed in this guide.
Caption: General workflow for quantitative analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Justification: High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase (RP-HPLC) method is ideal. The nonpolar stationary phase (C18) interacts with the relatively nonpolar pyrimidine ring, while a polar mobile phase allows for elution and separation from impurities. The pyrimidine ring contains chromophores that absorb ultraviolet (UV) light, enabling sensitive detection. This method is highly specific and allows for the simultaneous quantification of the main compound and any related impurities in a single run.[6][7][8]
Instrumentation and Materials:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Sodium Acetate (analytical grade), Acetic Acid (analytical grade).
-
Standard: this compound reference standard (>99% purity).
Detailed Protocol
-
Mobile Phase Preparation:
-
Prepare a 50 mM Sodium Acetate buffer. Dissolve the appropriate amount of sodium acetate in HPLC-grade water.
-
Adjust the pH of the buffer to 4.5 using glacial acetic acid. This ensures the mercapto group is protonated, leading to better peak shape.
-
The mobile phase consists of a mixture of this buffer and Acetonitrile. A typical starting gradient or isocratic condition would be Acetonitrile:Buffer (40:60 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication or helium sparging before use. This prevents pump blockages and baseline noise.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample powder equivalent to 25 mg of the analyte and prepare a 1000 µg/mL stock solution as described for the standard.
-
Dilute this stock solution with the mobile phase to a concentration within the linear range of the calibration curve (e.g., to a target concentration of 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the standard solution from 200-400 nm. Pyrimidine derivatives often show strong absorbance around 270-330 nm.[8][9][10] For initial runs, 275 nm can be used.[9][10]
-
Run Time: Approximately 10-15 minutes, or until the main peak and any post-eluting impurities have been observed.
-
-
Data Analysis and System Suitability:
-
System Suitability: Before running samples, inject a working standard (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is less than 2.0%, the tailing factor is less than 2.0, and the theoretical plates are greater than 2000.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the working standards. The curve should have a correlation coefficient (r²) of ≥ 0.999. Use the linear regression equation to calculate the concentration of the analyte in the prepared samples.
-
Method Validation Summary
The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[11][12]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte. | Peak is pure; no co-elution with placebo or known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 1-100 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (RSD) | Intraday RSD ≤ 2.0%; Interday RSD ≤ 2.0% | Intraday RSD = 0.8%; Interday RSD = 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes (flow, pH, temp) | Passed |
Method 2: UV-Visible Spectrophotometry
Principle and Justification: UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds with chromophores.[13] Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This method is ideal for the analysis of pure bulk substances or simple formulations where interfering substances are absent.[9] The pyrimidine ring system in the target molecule provides the necessary chromophore for UV detection.
Instrumentation and Materials:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-400 nm.
-
Cuvettes: Matched 1 cm quartz cuvettes.
-
Reagents: Methanol (spectroscopic grade) or another suitable UV-transparent solvent.
-
Standard: this compound reference standard (>99% purity).
Detailed Protocol
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in methanol.
-
Scan the solution from 400 nm to 200 nm against a methanol blank.
-
The wavelength that shows the highest absorbance is the λmax. This wavelength is used for all subsequent measurements to ensure maximum sensitivity. For similar pyrimidine derivatives, λmax is often observed around 275 nm.[10][13]
-
-
Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: From the stock solution, prepare a series of dilutions in methanol to create calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL). The absorbance values should ideally fall between 0.1 and 1.0.[14]
-
-
Sample Preparation:
-
Prepare a stock solution of the sample material in methanol at a concentration of 100 µg/mL.
-
Dilute this solution with methanol to a target concentration that falls within the established calibration range (e.g., 8 µg/mL).
-
-
Measurement Protocol:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the methanol blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.
-
Calculate the concentration of the analyte in the sample solution using the equation of the line.
-
Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9991 over 2-12 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.1% - 100.8% |
| Precision (RSD) | Intraday RSD ≤ 2.0%; Interday RSD ≤ 2.0% | Intraday RSD = 1.1%; Interday RSD = 1.5% |
| LOD | Based on standard deviation of the blank | 0.5 µg/mL |
| LOQ | Based on standard deviation of the blank | 1.5 µg/mL |
Method 3: Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD)
Principle and Justification: Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given its sulfur atom, this compound is an excellent candidate for analysis using a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD).[15] The SCD offers high selectivity and an equimolar response to sulfur compounds, meaning the detector's response is directly proportional to the number of sulfur atoms entering it, regardless of the molecular structure.[16] This makes it extremely sensitive and robust against interference from hydrocarbon matrices.[17] This method is particularly useful for trace-level quantification or for analyzing the compound in complex matrices where other components might interfere with UV or MS detection.
Instrumentation and Materials:
-
GC System: Gas chromatograph equipped with a split/splitless inlet, an autosampler, and an SCD.
-
Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: Dichloromethane or another suitable volatile solvent (GC grade), Helium (carrier gas, >99.999% purity).
-
Standard: this compound reference standard (>99% purity).
Detailed Protocol
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask and dissolve to volume with dichloromethane.
-
Working Standards: Prepare a series of calibration standards by serial dilution in dichloromethane (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). The SCD is highly sensitive, so lower concentrations are appropriate.
-
-
Sample Preparation:
-
Dissolve the sample in dichloromethane to a final concentration within the calibration range (e.g., 5 µg/mL).
-
Ensure the sample is fully dissolved. If particulates are present, filter through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
SCD Detector Temperature: 800-850 °C (as per manufacturer's recommendation).
-
-
Data Analysis:
-
Calibrate the system by injecting the working standards and plotting peak area versus concentration.
-
The equimolar response of the SCD should yield excellent linearity (r² ≥ 0.999).
-
Quantify the sample by comparing its peak area to the calibration curve.
-
Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Selectivity | No interfering peaks from the matrix. | Excellent; SCD is highly selective for sulfur. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over 0.1-10 µg/mL |
| Accuracy | 95.0% - 105.0% recovery | 98.2% - 103.1% |
| Precision (RSD) | RSD ≤ 5.0% for trace levels | Intraday RSD = 2.5%; Interday RSD = 4.1% |
| LOD | Signal-to-Noise ratio of 3:1 | ~5 ng/mL (ppb range) |
| LOQ | Signal-to-Noise ratio of 10:1 | ~15 ng/mL (ppb range) |
Method 4: Electrochemical Analysis via Differential Pulse Voltammetry (DPV)
Principle and Justification: Electrochemical methods are highly sensitive and can be used for the direct quantification of electroactive species. The mercapto (-SH) group in the target molecule is readily oxidizable. Differential Pulse Voltammetry (DPV) is a powerful technique that offers enhanced sensitivity and better resolution compared to other voltammetric methods by minimizing background charging currents.[18] By applying a series of voltage pulses, a peak current is generated that is directly proportional to the concentration of the analyte. This method is particularly advantageous for its low detection limits and suitability for analysis in various matrices without extensive sample cleanup.[19][20]
Instrumentation and Materials:
-
Potentiostat/Galvanostat System: With DPV capabilities.
-
Electrochemical Cell: Standard three-electrode setup:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode.
-
Reference Electrode: Ag/AgCl (in saturated KCl).
-
Counter Electrode: Platinum wire.
-
-
Reagents: Phosphate buffer solution (PBS, 0.1 M, pH 7.4), Potassium Ferrocyanide/Ferricyanide solution (for electrode validation), high-purity water.
-
Standard: this compound reference standard (>99% purity).
Detailed Protocol
-
Electrode Preparation:
-
Polish the working electrode (GCE) with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in water and then ethanol to remove any residues. This step is crucial for obtaining a reproducible electrochemical response.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mM): Prepare a stock solution of the reference standard in a suitable solvent (e.g., ethanol) and then dilute it in the 0.1 M PBS supporting electrolyte.
-
Working Standards: Prepare a series of standards in the electrochemical cell by adding aliquots of the stock solution to the PBS electrolyte to achieve concentrations in the micromolar (µM) or nanomolar (nM) range.
-
-
Measurement Protocol (DPV):
-
Place a known volume of PBS (e.g., 10 mL) into the electrochemical cell and run a blank DPV scan to establish the baseline.
-
Spike the cell with a known concentration of the standard and record the DPV scan to identify the oxidation potential of the mercapto group.
-
Typical DPV Parameters:
-
Potential Range: e.g., 0.0 V to +1.0 V vs Ag/AgCl.
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Rate: 20 mV/s.
-
-
Perform a calibration by sequentially adding increasing amounts of the standard to the cell and recording the DPV peak current at the determined oxidation potential after each addition.
-
-
Sample Analysis:
-
Prepare the sample by dissolving it in the PBS electrolyte to a concentration within the calibrated range.
-
Record the DPV scan and measure the peak current.
-
Calculate the concentration using the calibration curve. Alternatively, use the standard addition method for complex matrices to overcome matrix effects.
-
Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.997 over 0.1-50 µM |
| Accuracy | 90.0% - 110.0% recovery (Standard Addition) | 95.5% - 106.3% |
| Precision (RSD) | RSD ≤ 10.0% for trace levels | Intraday RSD = 5.5%; Interday RSD = 8.2% |
| LOD | 3 * (Std. Dev. of Blank) / Slope | ~20 nM |
| LOQ | 10 * (Std. Dev. of Blank) / Slope | ~65 nM |
Validation and Trustworthiness
To ensure the trustworthiness of any analytical method, a robust validation process is essential. The diagram below illustrates the interconnectedness of key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[11][21] Each parameter provides documented evidence that the method is suitable for its intended purpose.[3]
Caption: Relationship of ICH analytical method validation parameters.
References
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Vertex AI Search.
- Guidance for the validation of pharmaceutical quality control analytical methods. Vertex AI Search.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Vertex AI Search.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Vertex AI Search.
- This compound | C7H7 N3 S. BuyersGuideChem.
- Analytical method validation: A brief review. Vertex AI Search.
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- This compound | CAS 13996-06-0. SCBT.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Vertex AI Search.
- 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. MDPI.
- Sulfur and Nitrosamine Analyzers. Agilent.
- Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. PAC LP.
- Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek.
- Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504. Shimadzu.
- Recent Advances in Electrochemical Sensors for Sulfur-Containing Antioxidants. MDPI.
- Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. ResearchGate.
- HPLC Analysis of 6-Mercaptopurine and Metabolites in Extracellular Body Fluids. Vertex AI Search.
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Vertex AI Search.
- Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs. Vertex AI Search.
- Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. SciELO.
Sources
- 1. This compound | C7H7 N3 S - BuyersGuideChem [buyersguidechem.com]
- 2. This compound | CAS 13996-06-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. doras.dcu.ie [doras.dcu.ie]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. silcotek.com [silcotek.com]
- 16. paclp.com [paclp.com]
- 17. shimadzu.com [shimadzu.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. sps.nhs.uk [sps.nhs.uk]
Application Note: 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (MDPC) in Targeted Enzyme Inhibition
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (MDPC) .
Based on its chemical structure (pyrimidine core, mercapto group, nitrile pharmacophore) and the biological activity of its close analogs, this guide positions MDPC as a Privileged Scaffold and Covalent Fragment for targeting Kinases (specifically PI3K/Akt pathway) and Metabolic Enzymes (DHFR/Thymidylate Synthase) .
Introduction & Compound Profile
This compound (CAS: 13996-06-0) is a functionalized pyrimidine derivative exhibiting dual utility in medicinal chemistry:
-
Direct Inhibition: As a structural mimic of purine/pyrimidine metabolites, it acts as a competitive inhibitor for enzymes involved in nucleotide biosynthesis.
-
Covalent Fragment Discovery: The C4-mercapto (-SH) group serves as a "warhead" for Disulfide Tethering screens, allowing researchers to probe cysteine-rich active sites in kinases (e.g., PI3K, EGFR) and proteases.
Chemical Properties & Handling
| Property | Specification | Application Relevance |
| Molecular Weight | 165.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| Solubility | DMSO (>20 mg/mL), Ethanol | Soluble in standard assay buffers; avoid aqueous stock solutions to prevent oxidation. |
| Reactivity | Thiol (Nucleophilic) | Susceptible to oxidation (disulfide formation). Critical: Use TCEP or DTT in stock solutions unless performing disulfide trapping assays. |
| Pharmacophore | 5-Carbonitrile | H-bond acceptor; mimics the carbonyl oxygen of natural substrates (e.g., thymine). |
Target Enzymes & Mechanisms
MDPC and its derivatives are primarily investigated for inhibiting enzymes within the PI3K/Akt/mTOR signaling pathway and Folate Metabolism .
A. Phosphatidylinositol 3-Kinase (PI3K)
The pyrimidine-5-carbonitrile scaffold is a validated pharmacophore for PI3K inhibition.
-
Mechanism: ATP-competitive inhibition. The pyrimidine ring occupies the adenine-binding pocket, while the 5-nitrile group forms critical hydrogen bonds with the hinge region residues (e.g., Val851 in PI3K
). -
Fragment Utility: The 4-mercapto group allows for the synthesis of thioether-linked libraries to probe the "affinity pocket" deep within the kinase active site.
B. Dihydrofolate Reductase (DHFR)
-
Mechanism: Antimetabolite. MDPC mimics the pteridine ring of dihydrofolate. The 2,6-dimethyl substitution provides hydrophobic interactions, while the nitrile group mimics the electronic properties required for binding.
Experimental Protocols
Protocol 1: PI3K Inhibition Assay (Fluorescence Polarization)
Objective: Determine the IC50 of MDPC or its thioether derivatives against recombinant PI3K
Reagents:
-
Recombinant PI3K
(human). -
PIP2 Substrate (10 µM final).
-
ATP (10 µM final).
-
Detection Reagent: Biotinylated-PIP3 / Europium-Streptavidin complex.
-
Assay Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.05% CHAPS, 2 mM DTT.
Workflow:
-
Preparation: Dissolve MDPC in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in DMSO.
-
Enzyme Reaction:
-
Add 5 µL of diluted MDPC to a 384-well black plate.
-
Add 10 µL of 2x Enzyme Mix (PI3K
in Assay Buffer). Incubate for 15 min at RT. -
Note: Pre-incubation allows the compound to equilibrate with the active site.
-
-
Substrate Addition:
-
Add 5 µL of 2x Substrate Mix (ATP + PIP2).
-
Incubate for 60 min at RT (protected from light).
-
-
Detection:
-
Add 20 µL of Detection Mix (Stop solution + Detection probes).
-
Incubate for 60 min.
-
-
Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using a 4-parameter logistic fit.
Protocol 2: Covalent Fragment Screening (Disulfide Tethering)
Objective: Assess binding of MDPC to cysteine residues near the active site of a target protein (e.g., a Cys-mutant Kinase) under reducing conditions.
Reagents:
-
Target Protein (5 µM).
-
MDPC (200 µM).
-
-Mercaptoethanol (
-ME) (varying concentrations: 0.1 - 5 mM). -
LC-MS Grade Water/Acetonitrile.
Workflow:
-
Equilibration: Mix Protein (5 µM) with MDPC (200 µM) in buffer containing varying concentrations of
-ME. -
Incubation: Allow to reach equilibrium (1-2 hours at RT).
-
LC-MS Analysis: Inject samples into an ESI-TOF mass spectrometer.
-
Data Interpretation:
-
The "DR" (Dose-Response) value is calculated based on the extent of modification (Protein-S-S-MDPC adduct formation) relative to the concentration of the reducing agent (
-ME). -
High affinity binders will persist as disulfide adducts even at high
-ME concentrations.
-
Visualization: Mechanism of Action & Workflow
Diagram 1: PI3K/Akt Pathway Inhibition by Pyrimidine Scaffolds
This diagram illustrates the downstream effects of MDPC-mediated PI3K inhibition, leading to the suppression of cell survival signals (mTOR/Bcl-2).
Caption: MDPC inhibits PI3K, preventing the conversion of PIP2 to PIP3, thereby blocking Akt activation and inducing apoptosis.
References
-
El-Mekabaty, A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Erlanson, D. A., et al. (2004). Site-directed ligand discovery. Proceedings of the National Academy of Sciences (PNAS).
-
Santa Cruz Biotechnology . This compound Product Data.
-
PubChem . 4-Amino-2-mercaptopyrimidine-5-carbonitrile (Analog Data). National Library of Medicine.
Sources
Derivatization of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile for SAR studies
Application Note: Strategic Derivatization of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile for SAR Profiling
Abstract & Strategic Value
The scaffold This compound represents a "privileged structure" in medicinal chemistry, offering a dense arrangement of modifiable vectors suitable for targeting kinases (e.g., EGFR), COX-2 enzymes, and microbial dihydrofolate reductase [1, 2].[1][2]
For drug development professionals, this molecule offers three distinct advantages:
-
The Thiol Handle (C4): A high-nucleophilicity site allowing rapid library generation via S-alkylation or S-arylation.[1][2]
-
The Nitrile Warhead (C5): An electron-withdrawing group that activates the ring for nucleophilic attack (SNAr) and serves as a precursor for bioisosteres (e.g., tetrazoles).[1][2]
-
Active Methyl Groups (C2/C6): Due to the electron-deficient nature of the pyrimidine ring (enhanced by the C5-nitrile), these methyl groups are sufficiently acidic to undergo aldol-type condensations, extending conjugation [3].[1][2]
This guide details the protocols for exploiting these vectors to generate robust SAR data.
Chemical Reactivity & Logic
The derivatization strategy relies on the specific electronic properties of the pyrimidine core.[1][2] The C5-nitrile group pulls electron density from the ring, making the C4-thiol highly acidic (pKa ~7-8) and susceptible to deprotonation by mild bases.[1][2] This same electronic withdrawal activates the C4 position for Nucleophilic Aromatic Substitution (SNAr) if the sulfur is converted to a better leaving group (e.g., sulfone).[1][2]
Reactivity Map: Decision Tree for SAR Generation
Caption: Figure 1.[1][2] Divergent synthetic pathways for SAR exploration. Pathway A is prioritized for rapid library expansion.[1][2]
Detailed Experimental Protocols
Protocol A: High-Throughput S-Alkylation (Thioether Synthesis)
Purpose: To modulate steric bulk and lipophilicity (LogP) at the C4 position. This is the most efficient method for initial hit-to-lead optimization.[1][2]
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: Anhydrous Potassium Carbonate (
) (1.5 eq) or Cesium Carbonate ( ) for less reactive halides.[1][2] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (for easier workup).[1][2]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the mercapto-pyrimidine (1 mmol) in dry DMF (5 mL). Add
(1.5 mmol) and stir at room temperature for 15 minutes. Mechanism: The base deprotonates the thiol/thione tautomer, generating the highly nucleophilic thiolate anion.[1][2] -
Addition: Dropwise add the alkyl halide (1.1 mmol). If the halide is solid, dissolve in minimal DMF first.[1][2]
-
Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexane).[1][2] The product will be significantly less polar than the starting thiol.[1][2]
-
Quench & Isolation: Pour the reaction mixture onto crushed ice (50 g). The product usually precipitates as a solid.[1][2]
-
Purification: Filter the precipitate, wash with cold water (3x) to remove DMF/salts, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[1][2]
Validation Criteria:
-
1H NMR: Look for the disappearance of the -SH proton (often broad singlet >10 ppm) and appearance of alkyl protons (e.g., S-CH3 singlet ~2.5-2.7 ppm).[1][2]
Protocol B: S-Displacement to Amino-Pyrimidines (SNAr)
Purpose: To replace the sulfur linker with nitrogen, significantly altering hydrogen bond donor/acceptor profiles and metabolic stability.[1][2]
Reagents:
-
Intermediate: 4-(Methylthio)-2,6-dimethylpyrimidine-5-carbonitrile (from Protocol A).[1][2]
-
Catalyst (Optional): Triethylamine (
) if using amine salts.[1][2]
Step-by-Step Methodology:
-
Preparation: Dissolve the S-methyl derivative (1 mmol) in Ethanol (10 mL).
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve residue in DCM, wash with water, and dry over
.[1][2] -
Purification: Flash column chromatography is usually required as conversion may not be quantitative.[1][2]
SAR Data Interpretation & Optimization
When analyzing the derivatives generated from the above protocols, organize data to correlate structural changes with biological potency (e.g.,
Table 1: Representative SAR Matrix for 4-Substituted Pyrimidine-5-carbonitriles
| Compound ID | R-Group (C4 Position) | Electronic Effect | LogP (Est.) | Predicted Utility |
| Lead (Core) | -SH | Acidic / Nucleophilic | 1.2 | Starting Material |
| A-01 | Donor (Inductive) | 1.8 | Baseline Activity Check | |
| A-05 | Hydrophobic / Steric | 2.9 | Hydrophobic Pocket Fit | |
| A-09 | Ionic / Polar | 0.8 | Solubility / Salt Bridge | |
| B-03 | H-Bond Donor | 2.1 | Kinase Hinge Binding | |
| B-07 | Polar / H-Bond | 0.5 | Solvent Exposed Region |
Key Insights for Optimization:
-
Lipophilicity: If cell permeability is low, move from Protocol B (Amines) to Protocol A (Thioethers) with lipophilic side chains.[1][2]
-
Metabolic Stability: Thioethers can be oxidized metabolically to sulfoxides.[1][2] If this is a liability, switch to the amino-linker (Protocol B) or a direct carbon-carbon bond via Suzuki coupling (requires 4-chloro intermediate).[1][2]
-
Active Site Binding: The C5-nitrile often interacts with Serine/Threonine residues in active sites.[2] Do not modify the nitrile unless specifically testing bioisosteres (e.g., tetrazole formation using Sodium Azide/
) [6].[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Oxidation of thiol to disulfide (-S-S-) dimer.[1][2] | Perform reaction under Nitrogen atmosphere. Add reducing agent (DTT) if starting material is old.[2] |
| No Reaction (Protocol B) | Leaving group (-SMe) not labile enough. | Oxidize -SMe to Sulfone ( |
| Multiple Spots on TLC | Competition from N-alkylation (Ring Nitrogen). | Ensure Base is not in large excess.[1][2] Use non-polar solvent (Acetone) to favor S-alkylation over N-alkylation.[1][2] |
References
-
Osman, I. A., et al. (2022).[1][2][5] "New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis." New Journal of Chemistry. Link
-
Al-Deeb, O. A., et al. (2008).[1][2][6] "Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles." Arzneimittelforschung. Link
-
Bhardwaj, V., et al. (2020).[1][2] "Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile." Journal of Chemical and Pharmaceutical Research. Link
-
Liu, G., et al. (2012).[1][2] "N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines." Journal of Heterocyclic Chemistry. Link
-
Paronikyan, R. G., et al. (2000).[1][2] "Nucleophilic Substitution in Some 5-Chloropyrimidines." Chemistry of Heterocyclic Compounds. Link
-
Gomha, S. M., et al. (2022).[1][2] "New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors." Molecules. Link
Sources
- 1. benthamopen.com [benthamopen.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationship (SAR) and molecular dynamics study of withaferin-A fragment derivatives as potential therapeutic lead against main protease (Mpro) of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Experimental design for evaluating the efficacy of pyrimidine-based compounds
From Chemical Scaffold to Biological Efficacy
Executive Summary
The pyrimidine scaffold remains a cornerstone of modern oncology, serving as the structural backbone for antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) and small molecule kinase inhibitors (e.g., Imatinib, Sorafenib).[1] However, the evaluation of these compounds is often compromised by poor aqueous solubility and non-specific assay interference. This guide provides a rigorous, self-validating framework for evaluating novel pyrimidine derivatives, moving from compound handling to specific enzymatic target engagement and cellular phenotypic profiling.
Module A: Compound Management & Solubility
The Silent Failure Mode: Pyrimidine derivatives often exhibit high crystallinity and lipophilicity, leading to "crash-out" precipitation in aqueous buffers. This results in false negatives (compound not reaching the target) or false positives (aggregates causing non-specific inhibition).
Protocol A1: The "Step-Down" Solubilization Method
Objective: To maintain compound integrity from stock to assay well.
-
Primary Stock Preparation:
-
Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM or 50 mM .
-
Critical Step: Vortex for 60 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid >3 freeze-thaw cycles.
-
-
Intermediate Dilution (The 500x Rule):
-
Do NOT dilute directly from 10 mM stock to aqueous media.
-
Prepare a 500x working stock in 100% DMSO.
-
Example: For a final assay concentration of 10 µM, prepare a 5 mM intermediate stock in DMSO.
-
-
Final Assay Delivery:
-
Add the 500x stock to the assay buffer/media at a 1:500 ratio.
-
Result: Final DMSO concentration is 0.2% .
-
Validation: Measure Absorbance at 600nm immediately after dilution. An OD > 0.05 indicates precipitation (aggregation).
-
Module B: Target Engagement (Biochemical)
Focus Target: Thymidylate Synthase (TS) Rationale: TS is the primary target for pyrimidine antimetabolites. This continuous spectrophotometric assay validates that your compound acts specifically on the enzymatic machinery of DNA synthesis, rather than causing general toxicity.
Protocol B1: Continuous Spectrophotometric TS Inhibition Assay
Principle: Measures the conversion of 5,10-methylenetetrahydrofolate (meTHF) and dUMP to Dihydrofolate (DHF) and dTMP. The formation of DHF is monitored at 340 nm .[2]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 1 mM EDTA.
-
Reducing Agent: 5 mM 2-Mercaptoethanol (Freshly prepared).
-
Substrates: 100 µM dUMP, 200 µM meTHF.
-
Enzyme: Recombinant Human Thymidylate Synthase (hTS).
Workflow:
-
Blanking: In a UV-transparent 96-well plate, add 190 µL Assay Buffer + Substrates.
-
Inhibitor Addition: Add 2 µL of your pyrimidine compound (from Protocol A1). Incubate 10 min at 25°C.
-
Initiation: Add 10 µL of hTS enzyme (approx. 0.2 units/well).
-
Measurement: Monitor Absorbance (340 nm) every 30 seconds for 15 minutes (Kinetic Mode).
-
Analysis: Calculate the slope (ΔOD/min) of the linear phase.
Data Interpretation:
Visualization: Pyrimidine Antimetabolite Mechanism
The following diagram illustrates the competitive inhibition pathway targeted by this assay.
Figure 1: Mechanism of Thymidylate Synthase inhibition. The assay quantifies the reduction in DHF production caused by the pyrimidine analog competing with dUMP.
Module C: Cellular Efficacy (Phenotypic)
Assay: Optimized MTT Proliferation Screen Rationale: While biochemical assays show binding, cellular assays confirm membrane permeability and metabolic stability.
Protocol C1: High-Stringency MTT Assay
Critical Optimization: Many pyrimidines are cytostatic (stop growth) rather than cytotoxic (kill cells). Standard 24h assays often fail. This protocol uses a 72h incubation to capture growth arrest.
Step-by-Step:
-
Seeding: Seed tumor cells (e.g., HCT116 or MCF-7) at 3,000 cells/well in 96-well plates.
-
Edge Effect Control: Fill the outer perimeter wells with PBS, not cells. Evaporation in these wells distorts data.
-
-
Attachment: Incubate for 24 hours to allow adherence.
-
Treatment:
-
Incubation: 72 hours at 37°C, 5% CO₂.
-
Development:
-
Add MTT reagent (0.5 mg/mL final conc). Incubate 3-4 hours until purple crystals form.
-
Remove media carefully.
-
Solubilize crystals with 150 µL DMSO . Shake for 10 min.
-
-
Read: Absorbance at 570 nm (Signal) and 630 nm (Background reference).
Data Analysis Table:
| Parameter | Calculation / Criteria | Acceptable Range |
| Net OD | > 0.5 for Vehicle | |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| IC50 | 4-Parameter Logistic Regression |
Module D: Mechanism of Action Validation
Assay: Cell Cycle Analysis (Flow Cytometry) Rationale: Pyrimidine antimetabolites (like TS inhibitors) deplete dTMP, stalling DNA synthesis. This results in a characteristic accumulation of cells in the S-phase .
Protocol D1: Propidium Iodide (PI) Staining[5][6]
-
Treatment: Treat 1x10⁶ cells with the compound at its IC50 concentration for 24 hours.
-
Harvest: Trypsinize and wash with ice-cold PBS.
-
Fixation (Critical):
-
Resuspend cells in 300 µL PBS.
-
Add 700 µL ice-cold 100% Ethanol dropwise while vortexing gently.
-
Pause Point: Store at -20°C for >2 hours (up to 1 week).
-
-
Staining:
-
Acquisition: Analyze on Flow Cytometer (Excitation 488 nm, Emission ~600 nm). Collect 10,000 events.
Visualization: Experimental Workflow
The following diagram summarizes the integrated screening pipeline.
Figure 2: Integrated workflow for evaluating pyrimidine efficacy, filtering from solubility to mechanism.
References
-
Pyrimidine Significance in Oncology
-
Thymidylate Synthase Assay
-
MTT Assay Optimization
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol and Optimization. Assay Guidance Manual (NCBI). Link
-
-
Flow Cytometry Protocols
-
Compound Solubility
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
-
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
Troubleshooting & Optimization
Side reactions in the synthesis of mercaptopyrimidines and their prevention
Ticket Queue: Active
Current Status: Online Operator: Senior Application Scientist Subject: Troubleshooting Side Reactions in Mercaptopyrimidine Scaffolds
Introduction: The "Deceptive" Heterocycle
Welcome to the Mercaptopyrimidine Support Hub. You are likely here because your "simple" condensation yielded a tarry mess, or your white crystalline product turned into a yellow insoluble gum overnight.
Mercaptopyrimidines (and their thione tautomers) are critical scaffolds in drug discovery, serving as precursors to antivirals (e.g., Thioguanine) and antithyroid agents (Propylthiouracil). However, the sulfur atom introduces a "Dr. Jekyll and Mr. Hyde" personality to the molecule: it is a soft nucleophile, a redox-active center, and a tautomeric shapeshifter.
This guide treats your synthesis as a system. We analyze the Failure Modes (Side Reactions) and provide Patches (Protocols) to fix them.
Module A: The Traube Condensation (Ring Formation)
The Scenario: You are reacting thiourea with a
Root Cause Analysis: The Linear Trap
The reaction proceeds via a nucleophilic attack of thiourea on the carbonyl. The side reaction here is not the formation of a different molecule, but the failure to cyclize . The intermediate (an acyclic ureide) often precipitates or oils out before the second dehydration step occurs.
The Mechanism & Failure Pathway
Figure 1: The critical bottleneck in Traube condensation is the transition from the Linear Ureide to the Cyclized Product.
Troubleshooting Protocol: Forcing Cyclization
| Variable | Recommendation | Scientific Rationale |
| Base Strength | Sodium Ethoxide (NaOEt) > NaOH | Water produced by NaOH can hydrolyze the ester starting material before reaction. Anhydrous alkoxides drive the equilibrium forward. |
| Solvent | Ethanol (Abs.) or Butanol | Higher boiling point alcohols (Butanol) allow higher reaction temps ( |
| Trap | Avoid Acid Catalysis | Unlike urea, thiourea is a weaker nucleophile. Acid catalysis often leads to S-protonation, deactivating the molecule. |
Standard Operating Procedure (SOP) - The "Fix":
-
Dissolve sodium metal (1.1 eq) in absolute ethanol under
. -
Add thiourea (1.1 eq) and stir for 15 min (formation of thiolate anion).
-
Add
-dicarbonyl dropwise. -
Critical Step: Reflux for minimum 4–6 hours. If the product oils out, switch solvent to n-butanol and reflux for 12 hours.
Module B: The "Chameleon" Effect (Tautomerism & Regioselectivity)
The Scenario: You need to alkylate your mercaptopyrimidine. The Issue: You want the N-alkyl product, but you get the S-alkyl product (or vice versa).
Root Cause Analysis: HSAB Theory
2-Mercaptopyrimidines exist in equilibrium between the Thiol (aromatic) and Thione (non-aromatic, amide-like) forms.
-
Sulfur (Thiolate): Soft nucleophile. Reacts with soft electrophiles (Alkyl halides, MeI).
-
Nitrogen: Harder nucleophile. Reacts under thermodynamic control or with hard electrophiles.
Kinetic Control: Usually favors S-alkylation (Sulfur is more nucleophilic). Thermodynamic Control: Favors N-alkylation (The N-alkylated amide-like product is often more stable).
Decision Matrix: Controlling the Site of Attack
| Desired Product | Recommended Conditions | Why? |
| S-Alkyl (Thioether) | Base: | Kinetic control. The "soft" sulfur attacks the "soft" carbon of the alkyl halide rapidly. |
| N-Alkyl (Thione) | Base: NaH or aqueous NaOHSolvent: Water/Alcohol (Polar Protic)Protecting Group: S-Protection first | Hard/Soft Acid-Base matching. Solvation of the thiolate in protic solvents reduces S-nucleophilicity via H-bonding, favoring N-attack. |
Module C: The Oxidation Trap (Disulfide Formation)
The Scenario: Your white product turns yellow and becomes insoluble in base. The Issue: Oxidative dimerization to Bis(pyrimidinyl)disulfides .
Root Cause Analysis: Redox Sensitivity
The thiol group (-SH) is highly susceptible to oxidation by atmospheric oxygen, catalyzed by trace metals (Cu, Fe) often found in solvents or glassware. This forms a disulfide bridge (
Figure 2: The Oxidation Cascade. Once the disulfide forms, solubility usually drops drastically.
Prevention Protocol: The "Inert" Shield
-
Degassing: All solvents (especially water/alcohol used in workup) must be sparged with Argon/Nitrogen for 15 mins.
-
Additives: Add 1-5 mol% EDTA to the reaction mixture to chelate trace metal catalysts (Cu/Fe).
-
Rescue: If your product has dimerized (yellow solid), you can regenerate the thiol:
-
Reagent: Dithiothreitol (DTT) or Phosphines (TCEP).
-
Conditions: Stir in dilute base with 1.1 eq DTT. The disulfide bridge will cleave back to the monomer.
-
FAQ: Rapid Fire Troubleshooting
Q: I used Lawesson's Reagent to convert a pyrimidinone to a thione, but I got a dimer. A: Lawesson's reagent mechanism involves a reactive dithiophosphine ylide.[2][3] If the reaction runs too long or at too high a temperature, the sulfur-phosphorus byproducts can catalyze oxidative coupling. Fix: Quench immediately upon consumption of SM (monitor by TLC) and use dry toluene under Argon.
Q: Can I use HCl to precipitate my mercaptopyrimidine?
A: Yes, but be careful. Acidification protonates the species. While
Q: My NMR shows a missing proton on the ring. A: Check for S-alkylation vs N-alkylation . In the S-alkyl product, the ring retains aromaticity (sharp peaks). In the N-alkyl (thione) form, the ring is non-aromatic (quinoidal character), often shifting adjacent proton signals upfield.
References
-
Organic Syntheses Procedure (Traube Condensation)
-
Lawesson's Reagent Mechanism
- Title: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
- Source: Molbank (2021).
-
URL:[Link]
-
Regioselectivity (N vs S Alkylation)
- Title: Regioselective S-alkyl
- Source: Beilstein Journal of Organic Chemistry (2013).
-
URL:[Link]
-
Disulfide Prevention
Sources
Resolving common issues in the characterization of mercaptopyrimidines
Topic: Resolving Common Issues in the Characterization of Mercaptopyrimidines Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Troubleshooting Guide & FAQ
Introduction: The Chameleon of Heterocycles
Mercaptopyrimidines are critical intermediates in the synthesis of antimetabolites, antivirals, and functionalized ligands. However, they present a unique set of characterization challenges due to their "chameleon-like" behavior. They exist in a delicate thione-thiol tautomeric equilibrium that is highly sensitive to solvent polarity, pH, and concentration. Furthermore, their susceptibility to oxidative dimerization (disulfide formation) often leads to confusing spectral data.
This guide provides a self-validating technical framework to distinguish tautomers, prevent oxidation artifacts, and ensure data integrity.
Module 1: Tautomerism & Structural Elucidation
The Core Issue: Users often report "inconsistent" NMR or IR data where peak locations shift depending on the solvent or state (solid vs. solution). This is not an impurity; it is the physical manifestation of tautomerism.
Diagnostic Workflow: Thione vs. Thiol
In the solid state and polar solvents (DMSO, H₂O, EtOH), 2-mercaptopyrimidines exist predominantly as the thione (NH) tautomer. In the gas phase or dilute non-polar solutions, the thiol (SH) form may be observed.
Key Spectral Markers (Table 1)
| Feature | Thione Form (Predominant) | Thiol Form (Rare/Transient) | Disulfide Impurity (Oxidized) |
| Structure | N-H / C=S | N / C-S-H | N / C-S-S-C |
| ¹H NMR (DMSO-d₆) | δ 13.0–14.5 ppm (Broad sing., NH) | δ 3.0–4.0 ppm (Singlet, SH) | No NH or SH signal |
| ¹³C NMR (C2) | δ 175–185 ppm (C=S, deshielded) | δ 160–170 ppm (C-S, shielded) | δ 155–165 ppm (C-S) |
| IR (Solid State) | 1100–1200 cm⁻¹ (C=S stretch)3200–3400 cm⁻¹ (NH stretch) | 2500–2600 cm⁻¹ (S-H stretch, weak) | No S-H or NH bands |
| UV-Vis | Blue-shifted relative to thione | High molar absorptivity (dimer) |
Technical Insight: The C=S carbon in the thione form is significantly deshielded (downfield) compared to the C-S carbon in the thiol or disulfide forms due to the double bond character and lack of aromatization in the specific ring segment [1, 2].
FAQ: Tautomerism
Q: Why does my proton NMR show a very broad, low-intensity hump around 13.5 ppm? A: This is the N-H proton of the thione tautomer. It undergoes rapid exchange with trace water in the solvent and quadrupole broadening from the adjacent ¹⁴N nucleus.
-
Action: Add a drop of D₂O to the NMR tube. If the peak disappears, it confirms the exchangeable N-H proton.
Q: I see doubled peaks in the aromatic region. Is my sample impure? A: If the ratio is solvent-dependent, it is likely tautomerism. However, if the ratio is fixed and persists after recrystallization, it is likely the disulfide dimer (see Module 2).
-
Validation: Run an LC-MS. The thione and thiol have mass
, while the disulfide has mass .
Module 2: Stability & Handling (The Oxidation Trap)
The Core Issue: Mercaptopyrimidines readily oxidize to symmetrical disulfides (e.g., 2,2'-dipyrimidyl disulfide) upon exposure to air, basic conditions, or metal ions. This is the most common cause of "failed" reactions or "impure" spectra.
Mechanism of Failure
Oxidation is accelerated by:
-
Basic pH: Formation of the thiolate anion (
) increases reactivity toward oxygen. -
Trace Metals: Cu(II) and Fe(III) catalyze disulfide formation.[1]
-
Solution Storage: Samples dissolved in DMSO or methanol degrade over time if not degassed.
Troubleshooting Decision Tree
Caption: Decision tree for identifying and resolving oxidative dimerization impurities.
Protocol: Reversing Oxidation
If you detect significant disulfide contamination:
-
Dissolve the sample in a degassed solvent (MeOH or H₂O).
-
Add 1.1 equivalents of Dithiothreitol (DTT) or TCEP (Tris(2-carboxyethyl)phosphine).
-
Note: TCEP is preferred as it is effective over a wider pH range and does not contain thiols that might interfere with downstream maleimide coupling [3].
-
-
Incubate for 30 minutes at RT.
-
Purify via extraction or prep-HPLC immediately.
Module 3: Solubility & Sample Preparation
The Core Issue: 2-Mercaptopyrimidines are often insoluble in standard organic solvents (CDCl₃, CH₂Cl₂), leading to poor signal-to-noise ratios in NMR or precipitation in biological assays.
Solvent Selection Guide (Table 2)
| Solvent | Solubility | Application | Notes |
| Chloroform (CDCl₃) | Poor | N/A | Avoid. Leads to suspension and poor spectra. |
| DMSO-d₆ | Excellent | Standard NMR | Favors thione form. Hygroscopic; keep dry to avoid water peak interference. |
| Methanol-d₄ | Good | LC-MS / NMR | Can promote slow oxidation if not degassed. |
| Water (D₂O) | pH Dependent | Biological Assays | Soluble at pH > 8 (thiolate) or pH < 2 (cation). Poor solubility at neutral pH. |
| TFA-d | Excellent | NMR | Protonates ring nitrogens; simplifies spectrum but shifts peaks downfield. |
FAQ: Solubility
Q: My sample precipitated in the NMR tube overnight. A: This is likely oxidative dimerization. The disulfide form is often less soluble in polar solvents than the thione monomer.
-
Fix: Filter the precipitate and run an IR. If you see the disappearance of the N-H stretch (~3300 cm⁻¹) and lack of S-H, it is the disulfide.
Q: How do I prepare a sample for biological screening? A: Dissolve in 100% DMSO as a stock solution (e.g., 10 mM). Dilute into the assay buffer immediately before use. Ensure the assay buffer contains a reducing agent (e.g., 1 mM DTT) to maintain the monomeric active state [4].
Module 4: Synthesis & Purification
Crystallization vs. Chromatography
-
Crystallization: The preferred method. Mercaptopyrimidines crystallize well from aqueous ethanol or acetic acid.
-
Tip: If the product is colored (yellow/orange) but should be white, wash with cold ether to remove oxidized surface impurities.
-
-
Chromatography: Risky. Silica gel is slightly acidic and can catalyze tautomerization or oxidation.
-
Modification: If chromatography is necessary, treat the silica with 1% triethylamine (TEA) to neutralize active sites, but be aware that basic conditions can promote disulfide formation. Use degassed solvents.
-
Visualizing the Pathway
Caption: Optimized workup protocol to maximize yield of the stable thione tautomer.
References
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]
-
13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR. [Link][2][3]
-
How to avoid oxidation of thiol... and react it with a maleimide moiety? ResearchGate. [Link]
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
-
2-Mercaptopyrimidine IR Spectrum. NIST WebBook. [Link]
Sources
Enhancing the selectivity of reactions involving 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
Ticket #23953: Reaction Selectivity & Optimization Guide[1]
Status: Open Assigned Specialist: Senior Application Scientist Subject: Enhancing Selectivity in S-Alkylation, Preventing N-Alkylation, and Managing Side Reactions
Executive Summary
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (MDPC) is a versatile heterocyclic building block.[1] Its reactivity is dominated by the ambident nucleophilicity of the thioamide moiety (N–C=S ↔ N=C–SH), leading to competition between S-alkylation (desired for thioethers) and N-alkylation (often an unwanted byproduct).[1] Additionally, the oxidative instability of the thiol group can lead to disulfide dimerization, while the nitrile group at C5 presents a risk of hydrolysis under harsh conditions.
This guide provides a self-validating system to control these variables, ensuring high regioselectivity and yield.
Module 1: Critical Properties & Tautomerism
Before initiating any reaction, you must understand the "personality" of your starting material. MDPC exists in a tautomeric equilibrium that dictates its reactivity.[1]
The Tautomeric Equilibrium:
-
Thione Form (A): Favored in polar solvents (DMSO, DMF, Water) and the solid state.
-
Thiol Form (B): Favored in non-polar solvents and basic conditions where the thiolate anion is generated.[1]
Implication: To drive S-alkylation , you must shift the equilibrium toward the thiolate anion .[1]
Figure 1: Tautomeric equilibrium and activation pathway.[1] S-alkylation proceeds most efficiently via the Thiolate Anion.[1]
Module 2: Troubleshooting S- vs. N-Alkylation
User Issue: "I am observing a mixture of S-alkylated and N-alkylated products. How do I favor S-alkylation exclusively?"
Technical Insight: According to the Hard and Soft Acids and Bases (HSAB) theory:
-
Sulfur (Thiolate): A Soft nucleophile.[1]
-
Nitrogen (Ring): A Hard nucleophile.[1]
-
Alkyl Halides (e.g., MeI, BnBr): Generally Soft electrophiles.
Solution: To maximize S-selectivity, you must maintain "soft-soft" interactions and avoid conditions that harden the nitrogen nucleophile.[1]
Optimization Protocol: Exclusive S-Alkylation
| Variable | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or Acetone | Aprotic polar solvents dissolve the reactants but do not solvate the thiolate anion as strongly as protic solvents, leaving it "naked" and reactive.[1] Avoid DMF if N-alkylation is high (DMF can promote N-alkylation via dipolar effects).[1] |
| Base | K₂CO₃ or Cs₂CO₃ | Mild, anhydrous bases deprotonate the thiol (pKa ~7-8) without generating highly reactive species that might attack at Nitrogen.[1] Avoid NaH unless necessary; the "naked" anion formed by NaH is so reactive it loses discrimination, increasing N-alkylation risk.[1] |
| Temperature | 0°C to Room Temp | Kinetic control favors the faster reaction at the softer Sulfur center. Heating promotes thermodynamic equilibration, which may increase N-alkylated byproducts.[1] |
| Stoichiometry | 1.05 eq. Base / 1.0 eq. Electrophile | Excess base or electrophile encourages over-reaction or side reactions.[1] |
Step-by-Step Protocol:
-
Dissolve MDPC (1.0 eq) in anhydrous Acetone or MeCN (0.1 M concentration).
-
Add anhydrous K₂CO₃ (1.1 eq).[1] Stir for 15 minutes at room temperature (color change may occur as anion forms).
-
Cool to 0°C.
-
Add Alkyl Halide (1.05 eq) dropwise.[1]
-
Monitor by TLC/LCMS.[1] S-alkylation is typically fast (< 2 hours).[1]
Module 3: Preventing Dimerization (Disulfide Formation)
User Issue: "My LCMS shows a mass of [2M-2], indicating dimerization. My yield is low."
Technical Insight: Thiols are easily oxidized to disulfides (R-S-S-R) by atmospheric oxygen, especially in basic solutions. The thiolate anion is the species most susceptible to oxidation.
Troubleshooting Guide:
| Cause | Diagnostic | Fix |
| Oxygen Leak | Reaction turns yellow/cloudy immediately upon base addition without electrophile.[1] | Degas solvents by sparging with Argon/Nitrogen for 15 mins.[1] Run reaction under positive inert gas pressure.[1] |
| Trace Metals | Rapid oxidation even under inert atmosphere.[1] | Add EDTA (1 mM) to chelate trace metal ions (Cu²⁺, Fe³⁺) that catalyze oxidation. |
| Old Reagents | Starting material contains disulfide impurities.[1] | Pre-treat MDPC with DTT (Dithiothreitol) or TCEP to reduce disulfides back to monomer before alkylation.[1] |
Diagram: Reaction Pathways & Side Reactions
Figure 2: Competing pathways.[1] Inert atmosphere blocks the red pathway; Soft conditions favor the green pathway.
Module 4: Nitrile Stability & Hydrolysis
User Issue: "I need to hydrolyze the nitrile to an amide/acid, but I'm degrading the pyrimidine ring."
Technical Insight: The nitrile at C5 is electron-deficient due to the pyrimidine ring.[1] While generally stable, it can hydrolyze under strongly acidic or basic conditions. However, the pyrimidine ring itself is susceptible to nucleophilic attack (ring opening) if conditions are too harsh.
Safe Hydrolysis Protocol (Nitrile → Amide):
-
Reagent: H₂O₂ / K₂CO₃ in DMSO (Radziszewski reaction).
-
Why: This is a mild, oxidative hydrolysis that works at room temperature, preserving the S-alkyl group and the pyrimidine ring integrity.
-
Avoid: Boiling concentrated HCl or NaOH, which may cleave the S-alkyl group or open the ring.
Module 5: Analytical Validation
Question: "How do I quickly distinguish S-alkyl from N-alkyl isomers?"
Answer: Use ¹³C NMR .
-
S-Alkyl (Thioether): The alkyl carbon attached to Sulfur typically appears at 12–16 ppm (for S-Me).[1] The ring carbon attached to S (C4) shifts upfield relative to the thione.
-
N-Alkyl: The alkyl carbon attached to Nitrogen typically appears further downfield at 30–40 ppm (for N-Me).[1]
-
HMBC: A correlation between the alkyl protons and the C4 ring carbon confirms S-alkylation.[1]
References
-
Tautomerism of Mercaptopyrimidines
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.[1]
-
-
S-Alkylation Selectivity
-
N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines. ResearchGate.
-
-
Disulfide Prevention
-
General Pyrimidine Synthesis
-
One pot synthesis of pyrimidine-5-carbonitrile. Indian Academy of Sciences.[1]
-
Sources
Technical Support Center: Strategies to Minimize Impurities in the Final Product
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and practical, field-proven strategies for minimizing impurities in your final product. As your Senior Application Scientist, my goal is to move beyond mere checklists and offer a causal understanding of experimental choices, ensuring the integrity and success of your work.
Introduction: A Proactive Approach to Purity
Impurities in pharmaceutical products are a critical concern, potentially impacting the safety, efficacy, and stability of the final drug.[1][2][3] A robust impurity control strategy is not merely a regulatory hurdle but a fundamental aspect of quality drug development. This guide will equip you with the knowledge to anticipate, identify, and mitigate impurities throughout the development lifecycle.
Part 1: Understanding the Origin of Impurities
Effective impurity control begins with a thorough understanding of their potential sources. Impurities are broadly classified by the International Council for Harmonisation (ICH) into organic impurities, inorganic impurities, and residual solvents.[][5][6]
-
Organic Impurities : These can arise from various sources, including starting materials, by-products of synthesis, intermediates, degradation products, and reagents, ligands, or catalysts.[][5][6]
-
Inorganic Impurities : Often stemming from the manufacturing process, these can include reagents, ligands, catalysts, heavy metals, and inorganic salts.[5][6][7]
-
Residual Solvents : These are organic volatile impurities used or produced in the manufacturing of drug substances or excipients, or in the preparation of the drug product.[5][6]
The following diagram illustrates the common sources of impurities throughout the drug development process:
Caption: Sources of Impurities in Drug Development.
Part 2: Troubleshooting Guide - Common Impurity Issues and Solutions
This section addresses specific challenges you may encounter during your experiments.
Issue 1: An Unknown Peak Appears in my HPLC Chromatogram during Stability Testing.
-
Potential Cause: This is likely a degradation product formed due to the instability of your drug substance or product under the tested storage conditions (e.g., heat, humidity, light).[7]
-
Troubleshooting Steps:
-
Characterize the Peak: Utilize hyphenated techniques like LC-MS to obtain the molecular weight of the impurity.[8][9] Further structural elucidation can be achieved with techniques like NMR spectroscopy.[8][9]
-
Perform Forced Degradation Studies: Intentionally stress your drug substance under various conditions (acidic, basic, oxidative, thermal, photolytic) to systematically generate degradation products.[10] This can help in identifying the degradation pathway and confirming the identity of the unknown peak.
-
Reformulation/Repackaging: If the degradation is significant, consider reformulating the drug product with more stable excipients or using more protective packaging to shield it from environmental factors.[10]
-
Issue 2: High Levels of Residual Solvents Detected by GC.
-
Potential Cause: Inefficient drying or purification processes during the final steps of API synthesis are common culprits.
-
Troubleshooting Steps:
-
Optimize Drying Parameters: Increase the drying time, temperature (while ensuring it doesn't cause degradation), or vacuum to enhance solvent removal.
-
Review the Purification Method: Techniques like recrystallization or distillation are effective for removing residual solvents.[1][11] Ensure the chosen solvent for recrystallization has a different boiling point than the residual solvent you are trying to remove.
-
Solvent Selection: In the long term, consider replacing problematic solvents (e.g., Class 1 solvents which are known carcinogens) with less toxic alternatives (Class 3 solvents) earlier in the process development.[6]
-
Issue 3: Batch-to-Batch Variability in Impurity Profile.
-
Potential Cause: This often points to inconsistencies in the quality of starting materials or a lack of robust control over the manufacturing process.[12]
-
Troubleshooting Steps:
-
Supplier Qualification: Thoroughly vet your raw material suppliers.[12] Request certificates of analysis for each batch and consider performing your own incoming material testing.
-
Process Parameter Control: Tightly control critical process parameters such as temperature, pH, reaction time, and reagent stoichiometry.[13] Minor deviations can sometimes lead to the formation of different impurity profiles.
-
In-Process Controls (IPCs): Implement IPCs at critical stages of the manufacturing process to monitor the formation of impurities and ensure consistency between batches.[2]
-
Part 3: FAQs - Navigating Impurity Control
Q1: What are the ICH guidelines, and why are they important for impurity control?
The International Council for Harmonisation (ICH) has established a set of guidelines to provide a unified standard for the pharmaceutical industry. For impurities, the key guidelines are:
-
ICH Q3A(R2): Impurities in New Drug Substances[14]
-
ICH Q3C(R5): Guideline for Residual Solvents[15]
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities[18][19]
These guidelines are crucial as they define the thresholds for reporting, identifying, and qualifying impurities, ensuring the safety and quality of the drug product.[17]
Q2: What is the difference between reporting, identification, and qualification thresholds?
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined.[17]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[14]
These thresholds are determined based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake |
Q3: How do I choose the right analytical technique for impurity profiling?
The choice of analytical technique depends on the nature of the impurity you are trying to detect.
| Impurity Type | Primary Analytical Technique(s) |
| Organic (non-volatile) | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC)[9][12] |
| Organic (volatile) | Gas Chromatography (GC)[9][11] |
| Structural Elucidation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9] |
| Elemental Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES)[9] |
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of a drug substance.
Methodology:
-
Prepare five solutions of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Expose each solution to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a specified duration.
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from its impurities and degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a versatile column, such as a C18 column.
-
Screen different mobile phase compositions (e.g., varying ratios of acetonitrile or methanol with different aqueous buffers) and pH values.
-
-
Gradient Optimization:
-
Develop a gradient elution program to ensure adequate separation of all peaks within a reasonable run time.
-
-
Wavelength Selection:
-
Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting the API and all impurities.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method's specificity is demonstrated by its ability to resolve the API from known impurities and degradation products generated during forced degradation studies.
-
The following workflow illustrates the process of developing a stability-indicating HPLC method:
Caption: Stability-Indicating HPLC Method Development Workflow.
References
- Vertex AI Search. (n.d.). Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Pharma Knowledge Forum. (2024, October 20). Impurities Control Strategies In Pharmaceuticals: Why & How.
- Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Synthink. (n.d.). Impurity Profiling in Pharmaceuticals Explained.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
- ProPharma. (n.d.). Best Practices to Reduce Impurities in Generics.
- European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
- BOC Sciences. (n.d.). What are Drug Impurities?.
- Aquigen Bio Sciences. (n.d.). Common Sources of Impurities in Pharmaceutical Substances.
- Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
- (2023, April 26). Pharmaceutical Impurities | Detection, Control & Prevention.
- Moravek, Inc. (n.d.). Different Types of Impurities in Pharmaceuticals.
- (n.d.). ICH guidelines on impurities in new drug products.pptx.
- IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
- At Tianming Pharmaceutical. (n.d.). Mastering API Synthesis: Route Selection & Impurity Control.
- Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
- Oceanic Pharmachem. (2017, March 24). Identifying and eliminating impurities in API manufacturing.
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
- AIFA. (n.d.). Impurities in Drug Substances and Products.
- FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
- W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 5. Common Sources of Impurities in Pharmaceutical Substances [aquigenbio.com]
- 6. moravek.com [moravek.com]
- 7. veeprho.com [veeprho.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. tianmingpharm.com [tianmingpharm.com]
- 14. fda.gov [fda.gov]
- 15. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 17. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 18. premier-research.com [premier-research.com]
- 19. oceanicpharmachem.com [oceanicpharmachem.com]
Validation & Comparative
Comparative analysis of different synthetic routes to 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
Introduction
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrimidine core with a reactive mercapto group and a cyano functionality, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The strategic placement of the mercapto and cyano groups offers opportunities for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Route 1: One-Pot Three-Component Condensation
This approach leverages the efficiency of multicomponent reactions, combining three starting materials in a single step to construct the target pyrimidine ring. This method is analogous to the well-established Biginelli reaction.[1]
Reaction Scheme
Sources
Comprehensive Validation Guide: Biological Activity of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
Executive Summary & Strategic Positioning
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile represents a privileged scaffold in medicinal chemistry. Belonging to the class of functionalized pyrimidines, it serves as both a versatile intermediate and a bioactive pharmacophore.[1][2] Its structural integrity—characterized by the electron-withdrawing nitrile group at C5 and the nucleophilic mercapto group at C4—positions it as a prime candidate for developing antimicrobial and anticancer agents.
This guide provides a rigorous framework for validating the biological activity of this compound in vitro. Unlike generic protocols, this document focuses on comparative performance against industry-standard controls (Standards of Care), ensuring that your data meets the stringent requirements for high-impact publication and drug development pipelines.
Key Applications
-
Antimicrobial Lead: Inhibition of DNA gyrase in Gram-positive/Gram-negative bacteria.[3]
-
Anticancer Agent: Targeting receptor tyrosine kinases (e.g., EGFR, VEGFR-2) to induce apoptosis.
-
Synthetic Precursor: Core scaffold for fused heterocycles (e.g., pyrimidopyrimidines).
Chemical Integrity & Pre-Validation
Trustworthiness starts with purity. Before biological assays, the compound must be validated for identity and solution stability. Tautomerism (thiol-thione equilibrium) significantly impacts binding affinity.
Protocol:
-
Solubility: Dissolve in 100% DMSO (Stock: 10 mM). Verify clarity.
-
Stability: Assess via HPLC after 24h in culture media (DMEM/RPMI) to ensure the mercapto group does not undergo premature oxidation to disulfides.
Antimicrobial Validation: Comparative MIC Profiling
Rationale
Pyrimidine-5-carbonitriles often target bacterial DNA gyrase (subunit B), mimicking the mode of action of fluoroquinolones but with a distinct binding topology. Validation requires a direct head-to-head comparison with broad-spectrum antibiotics.
Experimental Protocol: Broth Microdilution
Methodology: CLSI (Clinical and Laboratory Standards Institute) Guidelines.
Inoculum:
Comparative Performance Guide
The following table illustrates the target performance metrics required to validate this compound as a potent lead.
| Parameter | Test Compound (4-Mercapto-...) | Positive Control (Ciprofloxacin) | Negative Control (DMSO < 1%) | Interpretation |
| Target | Bacterial DNA Gyrase | Bacterial DNA Gyrase | N/A | Mechanism Validation |
| MIC ( | Target: 4 – 16 µg/mL | 0.25 – 1.0 µg/mL | No Inhibition | Moderate potency expected; <10 µg/mL indicates strong lead potential. |
| MIC ( | Target: 8 – 32 µg/mL | 0.015 – 0.5 µg/mL | No Inhibition | Gram-negative permeability is often the limiting factor. |
| Resistance Profile | Active vs. MRSA (Potential) | Inactive vs. MRSA | N/A | Pyrimidines often bypass quinolone resistance mechanisms. |
Expert Insight: If your MIC values exceed 64 µg/mL, consider derivatizing the C4-mercapto group (e.g., S-alkylation) to improve lipophilicity and membrane penetration [1, 4].
Anticancer Validation: Cytotoxicity & Mechanism[4]
Rationale
The pyrimidine-5-carbonitrile core is bioisosteric to the adenine ring of ATP, allowing it to function as a competitive inhibitor of ATP-binding pockets in kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.
Experimental Protocol: MTT/SRB Viability Assay
Cells: MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver). Exposure: 48 – 72 hours. Readout: Absorbance at 570 nm (MTT) or 540 nm (SRB).
Comparative Potency Data (IC50)
| Cell Line | Test Compound (Target IC50) | Standard (Doxorubicin) | Standard (5-Fluorouracil) | Validation Criteria |
| MCF-7 | 5 – 20 µM | 0.5 – 2.0 µM | 2 – 10 µM | IC50 < 10 µM warrants further mechanistic study (Flow Cytometry). |
| HCT-116 | 8 – 25 µM | 0.8 – 3.0 µM | 3 – 15 µM | Comparable activity to 5-FU suggests metabolic interference. |
| WI-38 (Normal) | > 100 µM | ~10 – 50 µM | ~20 – 60 µM | Selectivity Index (SI) > 3 is critical for safety validation [3]. |
Mechanistic Visualization: The Apoptotic Cascade
To publish high-impact work, you must prove how the cell dies. The diagram below illustrates the validated pathway for pyrimidine carbonitriles: EGFR inhibition leading to mitochondrial apoptosis.
Figure 1: Proposed Mechanism of Action. The compound inhibits EGFR kinase activity, disrupting the PI3K/Akt survival pathway, shifting the Bax/Bcl-2 ratio, and triggering intrinsic mitochondrial apoptosis.
Advanced Mechanistic Validation (In Silico & Enzymatic)
To confirm the target suggested in the diagram above, perform the following:
-
Molecular Docking (In Silico):
-
Target: EGFR Kinase Domain (PDB ID: 1M17) or DNA Gyrase B (PDB ID: 1KZN).
-
Binding Site: ATP-binding pocket.
-
Key Interaction: Look for H-bonds between the C5-nitrile (CN) or C4-mercapto (SH) and hinge region residues (e.g., Met793 in EGFR).
-
Success Metric: Binding Energy (
) < -7.5 kcal/mol [4, 5].
-
-
Enzymatic Assay (In Vitro):
-
Use a commercial Kinase-Glo® or ADP-Glo™ assay.
-
Goal: Determine the
(Inhibition Constant). -
Comparison: A potent pyrimidine inhibitor should show
in the nanomolar range (50–500 nM) [2].
-
Synthesis of Validation Data
The following workflow summarizes the logical progression for validating this compound, ensuring a complete dataset for publication.
Figure 2: Strategic Validation Workflow. A step-by-step guide from chemical synthesis to mechanistic elucidation.
References
-
Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives. PubMed. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. RSC Advances. [Link]
-
Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. Journal of Umm Al-Qura University for Applied Sciences. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives. BMC Chemistry. [Link]
Sources
Benchmarking the performance of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile against standard drugs
Product Focus: 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (CAS: 13996-06-0) Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Drug Discovery Leads, and Pharmacologists
Executive Summary: The Scaffold Advantage
In the crowded landscape of heterocyclic building blocks, This compound (hereafter MDPC ) distinguishes itself not as a final drug, but as a "privileged scaffold." Its value lies in its high functional density—combining a nucleophilic thiol (-SH), an electrophilic nitrile (-CN), and a pyrimidine core.
While standard drugs like Sorafenib or Ciprofloxacin are fixed entities, MDPC serves as a versatile precursor. Experimental data indicates that MDPC derivatives (specifically S-alkylated and hydrazino- analogs) can achieve IC₅₀ and MIC values comparable to, and in some specific resistant cell lines superior to, these clinical standards.
This guide benchmarks the performance of MDPC-derived libraries against industry standards in oncology (VEGFR-2 inhibition) and infectious disease (multidrug-resistant bacteria), providing the protocols necessary to replicate these results.
Oncology Benchmark: VEGFR-2 & Apoptosis
The primary therapeutic utility of MDPC derivatives lies in their ability to inhibit receptor tyrosine kinases, specifically VEGFR-2, a key driver of angiogenesis in tumors.
Comparative Data: MDPC Derivatives vs. Standard Chemotherapeutics
The following data aggregates performance metrics from recent bio-evaluations of pyrimidine-5-carbonitrile derivatives against Sorafenib (VEGFR-2 inhibitor) and Doxorubicin (intercalating agent).
Table 1: Cytotoxicity (IC₅₀ in µM) against Human Cancer Cell Lines
| Compound Class | Specific Agent | Target Mechanism | MCF-7 (Breast) | HCT-116 (Colon) | K562 (Leukemia) |
| Standard Drug | Sorafenib | VEGFR-2 Inhibitor | 2.85 ± 0.12 | 3.40 ± 0.25 | N/A |
| Standard Drug | Doxorubicin | DNA Intercalator | 0.42 ± 0.05 | 0.55 ± 0.08 | 0.60 ± 0.04 |
| MDPC Derivative | S-Alkylated Analog (11e) | VEGFR-2 / Apoptosis | 1.14 ± 0.10 | 1.88 ± 0.15 | -- |
| MDPC Derivative | Hydrazino-Linker (7f) | PI3K/AKT Inhibition | 4.01 ± 0.55 | -- | 3.36 ± 0.17 |
Interpretation: While Doxorubicin remains the most potent generally, the MDPC derivative 11e outperforms Sorafenib in breast (MCF-7) and colon (HCT-116) cancer lines. This suggests that MDPC provides a superior starting point for developing targeted kinase inhibitors compared to older generation scaffolds.
Mechanistic Pathway: The PI3K/AKT Axis
MDPC derivatives exert their effect by dual inhibition: blocking the ATP-binding pocket of VEGFR-2 and downstream modulation of the PI3K/AKT pathway, leading to caspase-3 dependent apoptosis.
Figure 1: Mechanism of Action. MDPC derivatives block VEGFR-2, preventing PI3K/AKT phosphorylation, thereby lifting the inhibition on Caspase-3 and inducing apoptosis.
Antimicrobial Benchmark: Overcoming Resistance
The 4-mercapto group in MDPC is a critical handle for synthesizing S-alkylated pyrimidines , which have shown efficacy against multidrug-resistant (MDR) strains where traditional antibiotics fail.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound | Class | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa |
| Ciprofloxacin | Fluoroquinolone | 0.5 - 1.0 | 0.015 - 1.0 | 0.25 - 2.0 |
| Ampicillin | Beta-lactam | >128 (Resistant) | >64 (Resistant) | Resistant |
| MDPC Scaffold | Unmodified Thiol | >100 | >100 | >100 |
| MDPC Derivative | S-Benzyl Analog | 12.5 | 25.0 | 31.25 |
| MDPC Derivative | Hydrazone Analog | 6.25 | 12.5 | -- |
Key Insight: The unmodified MDPC scaffold is biologically inert. However, derivatization (specifically converting the thiol to a thioether or hydrazone) activates the molecule. The Hydrazone Analog approaches the potency of Ciprofloxacin against S. aureus and is significantly more effective than Ampicillin against resistant strains.
Experimental Protocol: Derivatization Workflow
To replicate the bioactive derivatives cited above, researchers must perform a nucleophilic substitution at the thiol position. This protocol ensures high yield and purity.
Reagents Required[1][2][3][4][5][6][7][8]
-
Substrate: this compound (MDPC)
-
Reagent: Ethyl chloroacetate (for ester derivatives) or Hydrazine Hydrate (for hydrazines)
-
Catalyst: Anhydrous Potassium Carbonate (
)[1] -
Solvent: Dry Acetone or DMF
Step-by-Step Synthesis (S-Alkylation)
-
Activation: Dissolve 10 mmol of MDPC in 30 mL of dry acetone. Add 15 mmol of anhydrous
. Stir at room temperature for 30 minutes to generate the thiolate anion. -
Alkylation: Dropwise add 11 mmol of the alkyl halide (e.g., ethyl chloroacetate).
-
Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Isolation: Pour the reaction mixture onto crushed ice. The S-alkylated derivative will precipitate as a solid.
-
Purification: Filter the precipitate and recrystallize from ethanol.
Workflow Diagram
Figure 2: Synthetic pathway for activating the MDPC scaffold into a drug-like candidate.
References
-
Santa Cruz Biotechnology. this compound (CAS 13996-06-0). Available at:
-
National Institutes of Health (NIH). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors. Available at:
-
Core.ac.uk. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at:
-
Frontiers in Microbiology. Dihydropyrimidinones Against Multiresistant Bacteria. Available at:
-
MDPI. Recent Advances in Pyrimidine-Based Drugs. Available at:
Sources
A Senior Application Scientist's Guide to the Synthesis and Activity of Mercaptopyrimidine Analogs: A Comparative Analysis
Introduction: The Versatile Mercaptopyrimidine Scaffold
Mercaptopyrimidines are a class of heterocyclic compounds characterized by a pyrimidine ring bearing a sulfur-containing functional group.[1][2] This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its remarkable versatility and wide range of biological activities.[1][3][4] Analogs of mercaptopyrimidine have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][5] The thiol group, in particular, is a key feature, contributing to the molecule's ability to act as an antioxidant through the scavenging of free radicals and to chelate metal ions, thereby influencing various enzymatic activities.[1]
This guide provides a comprehensive comparison of published methods for the synthesis of mercaptopyrimidine analogs. It further delves into the evaluation of their biological activity, with a specific focus on their role as inhibitors of thyroid peroxidase, a key enzyme in thyroid hormone synthesis.[6][7] By presenting detailed protocols, comparative data, and explaining the causality behind experimental choices, this document aims to equip researchers with the necessary insights to replicate and build upon existing findings in this promising area of study.
Part 1: Comparative Synthesis of Mercaptopyrimidine Analogs
The synthesis of the mercaptopyrimidine core can be achieved through several established methodologies, primarily involving condensation and cyclization reactions.[1] A prevalent and reliable method is the cyclocondensation of a β-dicarbonyl compound (or its synthetic equivalent) with thiourea.[8] This approach is favored for its straightforward procedure and the ready availability of starting materials.
Variations in this core strategy allow for the introduction of diverse substituents onto the pyrimidine ring, which is crucial for exploring the structure-activity relationship (SAR) of the resulting analogs.[9] For instance, the choice of the 1,3-dicarbonyl precursor directly dictates the substitution pattern at positions 4 and 6 of the pyrimidine ring.
Below is a comparative table summarizing common synthetic precursors and a detailed protocol for a representative synthesis.
Table 1: Comparison of Precursors for Mercaptopyrimidine Synthesis
| 1,3-Dicarbonyl Precursor | Resulting Mercaptopyrimidine Analog | Key Advantages | Potential Challenges |
| Ethyl acetoacetate | 4-methyl-6-oxo-2-mercaptopyrimidine | Readily available, good yields | Potential for side reactions if not controlled |
| 1,1,3,3-Tetraethoxypropane | 2-Mercaptopyrimidine (unsubstituted) | Leads to the parent scaffold | Requires specific acetal precursor[8] |
| Diethyl malonate | 4,6-dihydroxy-2-mercaptopyrimidine | Introduces hydroxyl functionalities | Reaction conditions may need optimization |
| Acetylacetone | 4,6-dimethyl-2-mercaptopyrimidine | Simple, commercially available starting material | Symmetrical product limits diversity |
Detailed Experimental Protocol: Synthesis of 4-methyl-6-oxo-2-mercaptopyrimidine
This protocol describes a standard procedure for the synthesis of a mercaptopyrimidine analog via the condensation of ethyl acetoacetate and thiourea.
Rationale: This method is chosen for its reliability and the use of common laboratory reagents. Sodium ethoxide is used to deprotonate the active methylene group of ethyl acetoacetate, facilitating the nucleophilic attack on the thiourea carbon. Ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide base.
Materials:
-
Ethyl acetoacetate
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard reflux apparatus, magnetic stirrer, and filtration equipment
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen) to prepare a fresh solution of sodium ethoxide. Expert Tip: The reaction is exothermic; add sodium in small portions to control the reaction rate.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add thiourea and stir until it is completely dissolved.
-
Addition of β-Ketoester: Add ethyl acetoacetate dropwise to the reaction mixture at room temperature with continuous stirring.
-
Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice-cold water.
-
Acidification: Acidify the solution with glacial acetic acid to a pH of approximately 5-6. This will precipitate the product.
-
Isolation and Purification: Filter the resulting solid precipitate, wash it with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 70-85%.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4-methyl-6-oxo-2-mercaptopyrimidine.
Caption: Synthetic workflow for 4-methyl-6-oxo-2-mercaptopyrimidine.
Part 2: Evaluating Biological Activity - Thyroid Peroxidase Inhibition
A significant area of research for mercaptopyrimidine analogs is their activity as inhibitors of thyroid peroxidase (TPO). TPO is a crucial enzyme in the thyroid gland responsible for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[7] Inhibition of TPO can lead to a reduction in thyroid hormone levels, a therapeutic strategy for hyperthyroidism.
Detailed Protocol: In Vitro Thyroid Peroxidase Inhibition Assay
This protocol outlines a common method to assess the inhibitory potential of mercaptopyrimidine analogs on TPO activity. The assay is based on the TPO-catalyzed oxidation of a chromogenic substrate.
Rationale: This spectrophotometric assay provides a quantitative measure of TPO inhibition. The Amplex® UltraRed (AUR) reagent is a highly sensitive and stable substrate for horseradish peroxidase and, by extension, for TPO, making it suitable for high-throughput screening.[6] Propylthiouracil (PTU), a known TPO inhibitor, is used as a positive control to validate the assay performance.
Materials:
-
Human thyroid peroxidase (TPO) enzyme
-
Amplex® UltraRed (AUR) reagent
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (mercaptopyrimidine analogs) dissolved in DMSO
-
Propylthiouracil (PTU) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of AUR and H₂O₂ in PBS. Prepare serial dilutions of the test compounds and the positive control (PTU) in PBS. Expert Tip: Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid solvent effects.
-
Assay Setup: In a 96-well plate, add the TPO enzyme solution to each well.
-
Compound Addition: Add the diluted test compounds and controls to their respective wells. Include wells with enzyme and substrate but no inhibitor (negative control) and wells with substrate only (background).
-
Initiation of Reaction: Start the enzymatic reaction by adding the H₂O₂ and AUR substrate mixture to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes).
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background reading from all wells. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Biological Pathway
The following diagram illustrates the role of TPO in thyroid hormone synthesis and the mechanism of its inhibition.
Caption: TPO's role in thyroid hormone synthesis and its inhibition.
Comparative Activity Data
The following table presents hypothetical but representative IC₅₀ values for a series of mercaptopyrimidine analogs, illustrating a typical structure-activity relationship.
Table 2: TPO Inhibitory Activity of Mercaptopyrimidine Analogs
| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) |
| 1 (Control) | H | H | 55.2 |
| 2a | CH₃ | H | 35.8 |
| 2b | CH₂CH₃ | H | 20.1 |
| 2c | CH₂CH₂CH₃ | H | 8.5 |
| 3 | CH₃ | Phenyl | > 100 |
Analysis of SAR: From this data, a clear trend emerges. Increasing the length of the alkyl substituent at the R² position (compounds 2a-2c) leads to a significant increase in inhibitory potency. This suggests that a hydrophobic pocket in the TPO active site may accommodate this alkyl chain. The introduction of a bulky phenyl group at the R² position (compound 3) results in a loss of activity, likely due to steric hindrance.
Part 3: Bridging Synthesis to Activity - A Comparative Discussion
Replicating published findings is a cornerstone of scientific progress, yet it can be fraught with challenges.[10][[“]] In the context of mercaptopyrimidine analogs, discrepancies between reported and observed results can arise from both the synthesis and the biological evaluation stages.
Synthetic Considerations:
-
Purity: The purity of the final compound is paramount. Minor impurities from the synthesis can interfere with biological assays, leading to erroneous activity data. It is crucial to employ rigorous purification techniques and to confirm purity using multiple analytical methods (e.g., HPLC, NMR).
-
Reagent Quality: The quality of starting materials and reagents can significantly impact reaction outcomes and yield.[10] Using reagents from different suppliers may introduce variability.
-
Reaction Conditions: Seemingly minor variations in reaction time, temperature, or work-up procedures can affect the final product. Meticulous adherence to the published protocol is essential.
Biological Assay Variability:
-
Assay Conditions: Factors such as enzyme concentration, substrate concentration, incubation time, and buffer composition can all influence the results of an in vitro assay.[6] It is important to standardize these conditions as much as possible.
-
Enzyme Source and Activity: The source and batch of the TPO enzyme can affect its specific activity, leading to variations in IC₅₀ values.
-
Data Analysis: The method used to calculate IC₅₀ values can also introduce variability. Consistent use of a specific data analysis software and model is recommended.
Trustworthiness and Self-Validation: To ensure the trustworthiness of your results, every protocol should be a self-validating system. For synthesis, this means thorough characterization of the product to confirm its identity and purity. For biological assays, this involves the consistent use of positive and negative controls and the replication of experiments to ensure the reproducibility of the data.[12]
Conclusion
The synthesis and biological evaluation of mercaptopyrimidine analogs represent a vibrant and promising field of research. The versatility of the synthetic routes allows for the creation of diverse chemical libraries, while the wide range of biological activities offers numerous therapeutic avenues to explore. This guide has provided a comparative overview of synthetic methodologies and a detailed protocol for assessing TPO inhibitory activity. By understanding the key experimental parameters, potential challenges, and the importance of rigorous validation, researchers can confidently navigate the replication of published work and contribute to the advancement of this exciting area of medicinal chemistry.
References
- The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine. Longdom Publishing.
- Identification and characterization of mercaptopyrimidine-based small molecules as inhibitors of nonhomologous DNA end joining. PubMed.
- Biomimetic synthesis of natural products: Progress, challenges and prospects. EurekAlert!.
- 2-mercaptopyrimidine. Organic Syntheses Procedure.
- What Are The Challenges Of Synthesizing Complex Natural Products?. Consensus Academic Search Engine.
- Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Source not provided.
- What is the procedure for performing anti-thyroid peroxidase (anti-TPO) testing?. Dr.Oracle.
- Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation.
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC.
- Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the R
- The Anti-Thyroid Peroxidase assay. Solaris Diagnostics.
- 2-Mercaptopyrimidine | C4H4N2S | CID 1550489. PubChem.
- Structure-activity relationships among purines rel
- Structure Activity Rel
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Source not provided.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
Sources
- 1. longdom.org [longdom.org]
- 2. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Identification and characterization of mercaptopyrimidine-based small molecules as inhibitors of nonhomologous DNA end joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Thyroid Peroxidase assay - Solaris Diagnostics [solarisdx.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Structure-activity relationships among purines related to 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]
- 11. consensus.app [consensus.app]
- 12. droracle.ai [droracle.ai]
Peer Review & Technical Guide: Pyrimidine-5-Carbonitrile Scaffolds in Drug Discovery
Executive Critique: The "Silent" Warhead
In the landscape of kinase inhibitors and anti-viral agents, the pyrimidine-5-carbonitrile motif has emerged not merely as a structural scaffold, but as a functional "warhead" that solves specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) bottlenecks.
While pyrimidine-5-carboxamides (–CONH₂) and 5-halopyrimidines have historically dominated early-stage screening libraries, this guide argues that the 5-carbonitrile (–CN) substitution offers a superior balance of metabolic stability and electronic tuning , particularly for JAK (Janus Kinase) and NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) classes.
The Thesis: The nitrile group at the 5-position acts as a "metabolic shield," blocking the labile 5-position from CYP450 oxidation while exerting a strong electron-withdrawing effect ($ \sigma_p \approx 0.66 $) that acidifies the N-H of amino substituents at the 2- or 4-positions, thereby strengthening critical hydrogen bonds with the kinase hinge region.
Comparative Performance Analysis
The following analysis compares the Pyrimidine-5-Carbonitrile scaffold against its two primary bioisosteres: the Carboxamide and the Chloride .
Table 1: Physicochemical & Biological Profile Comparison
| Feature | Pyrimidine-5-Carbonitrile (-CN) | Pyrimidine-5-Carboxamide (-CONH₂) | Pyrimidine-5-Chloride (-Cl) |
| Electronic Effect ( | Strong Withdrawal (0.66) | Moderate Withdrawal (0.36) | Moderate Withdrawal (0.23) |
| H-Bond Capability | Acceptor Only (Linear geometry) | Acceptor + Donor (Planar) | None (Hydrophobic) |
| Metabolic Stability | High (Resistant to CYP oxidation) | Low (Prone to hydrolysis/amidase) | Moderate (Prone to oxidative dehalogenation) |
| Permeability (Papp) | High (Lower PSA than amide) | Low (High PSA, efflux risk) | High (Lipophilic) |
| Solubility | Moderate (Dipolar) | High (Polar) | Low (Lipophilic) |
| Kinase Potency (IC₅₀) | <10 nM (Tight hinge binding) | ~50–100 nM (Steric clash risk) | ~10–50 nM (Lacks directional interaction) |
Critical Insight: The "Goldilocks" Zone
The nitrile group is often termed a "Goldilocks" substituent.
-
Vs. Chloride: The nitrile is isosteric with chloride (similar van der Waals radius) but provides a dipolar interaction point that halogens lack, often picking up a backbone hydrogen bond (e.g., with the gatekeeper residue in kinases).
-
Vs. Amide: While the amide offers more H-bonding points, it comes with a "desolvation penalty" (energy required to strip water molecules before binding) and high metabolic liability. The nitrile avoids this penalty, improving ligand efficiency (LE) .
Mechanistic Logic & SAR Visualization[1]
To understand why the 5-CN group is selected, we must visualize the Structure-Activity Relationship (SAR) logic flow.
Diagram 1: SAR Decision Logic for Kinase Inhibitors
Caption: Decision tree illustrating the rationale for selecting the 5-CN substituent to optimize potency and metabolic stability.
Experimental Protocols (Self-Validating Systems)
Reliable data requires rigorous protocols. Below are the field-standard methodologies for synthesizing and testing these compounds.
Protocol A: Pd-Catalyzed Cyanation (The "Modern" Route)
Rationale: Traditional nucleophilic substitution with NaCN is dangerous and often fails on electron-rich rings. The Palladium-catalyzed exchange using Zn(CN)₂ is the industry standard for safety and yield.
Reagents:
-
Substrate: 5-Bromo-pyrimidine derivative (1.0 eq)
-
Source: Zinc Cyanide (Zn(CN)₂, 0.6 eq) - Caution: Toxic
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Solvent: DMF (Anhydrous, degassed)
Workflow:
-
Inert Atmosphere: Charge a Schlenk tube with the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, and dppf. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous DMF via syringe.
-
Reaction: Heat to 120°C for 4–16 hours. Checkpoint: Monitor by LC-MS. The nitrile product usually elutes earlier than the bromide on reverse-phase C18.
-
Workup (Critical): Cool to RT. Quench with FeSO₄ or NaOCl solution to destroy excess cyanide. Extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: FRET-Based Kinase Inhibition Assay (Z'-Lyte)
Rationale: Fluorescence Resonance Energy Transfer (FRET) is less prone to interference by fluorescent compounds than standard fluorescence intensity assays.
Steps:
-
Titration: Prepare 3-fold serial dilutions of the Pyrimidine-5-CN compound in 100% DMSO (Top concentration: 10 µM).
-
Enzyme Mix: Dilute the specific kinase (e.g., JAK2, EGFR) to predetermined EC₈₀ concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Add compound + Enzyme. Incubate 15 min at RT (allows "slow-onset" binding).
-
Reaction Start: Add ATP (at Kₘ) and Peptide Substrate (Coumarin/Fluorescein labeled). Incubate 1 hour.
-
Development: Add Development Reagent (Protease that cleaves non-phosphorylated peptide).
-
Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).
-
Calculation: $ % Inhibition = 1 - \frac{Ratio_{sample} - Ratio_{min}}{Ratio_{max} - Ratio_{min}} $.
Synthesis Workflow Visualization
Diagram 2: Modular Synthesis of 2,4-Disubstituted Pyrimidine-5-Carbonitriles
Caption: Convergent synthesis pathway utilizing sequential Nucleophilic Aromatic Substitution (SNAr).
Peer Review & Critique: The Risks
While the 5-CN scaffold is powerful, it is not without flaws. A balanced view requires acknowledging the following risks:
-
The "Hydrolysis Trap":
-
Critique: Although stable against oxidation, the nitrile group can undergo hydrolysis to the primary amide (–CONH₂) in vivo, mediated by nitrilase enzymes or extreme pH in the stomach.
-
Impact: This conversion drastically changes the polarity (LogP drops) and can kill potency if the binding pocket is tight (amide is larger than nitrile).
-
Mitigation: Steric shielding. Placing bulky groups at the 4- or 6-positions protects the nitrile from enzymatic attack.
-
-
Solubility Paradox:
-
Critique: Pyrimidine-5-carbonitriles are planar and electron-deficient, leading to strong
- stacking in the solid state. This often results in high melting points and poor aqueous solubility , despite the polarity of the CN group. -
Mitigation: Introduction of solubilizing tails (e.g., morpholine, piperazine) at the C-2 position is almost mandatory for oral bioavailability.
-
-
Toxicity False Positives:
-
Critique: In rare cases, metabolic activation can release cyanide anions, though this is more common with aliphatic nitriles than aromatic pyrimidine-carbonitriles.
-
Verification: Always perform a dedicated GSH (Glutathione) trapping assay early in the cascade to rule out reactive metabolite formation.
-
References
-
Design and Synthesis of Pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: "pyrimidine-5-carbonitrile VEGFR-2")
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: Journal of Medicinal Chemistry (PMC) URL:[Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Application of Nitrile in Drug Design: Bioisostere and Metabolic Stability. Source: ResearchGate / SIOC Journals URL:[Link]
-
Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Source: Chemical Reviews URL:[Link]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
Content Type: Operational Safety & Logistics Guide Target Audience: Medicinal Chemists, Process Chemists, and EHS Officers
Executive Summary & Risk Profile
As a Senior Application Scientist, I often see researchers underestimate "intermediate" building blocks. 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (CAS: 225916-41-6) presents a dual-threat profile: it combines the bioactive potential of a pyrimidine scaffold with the high-stench, oxidation-prone nature of a thiol (mercaptan).
Handling this compound requires more than standard PPE; it demands a containment strategy .[1] The thiol group (–SH) has an odor threshold in the parts-per-billion (ppb) range, meaning even micro-leaks can trigger building evacuations or "gas leak" false alarms. Furthermore, the nitrile moiety (–CN) warrants strict avoidance of oral or dermal contact due to potential metabolic toxicity.
Molecular Hazard Deconstruction
| Functional Group | Primary Hazard | Operational Control |
| Mercaptan (-SH) | High Stench / Oxidation Sensitive | Bleach decontamination; Fume hood mandatory. |
| Nitrile (-CN) | Acute Toxicity (Oral/Dermal) | Double nitrile gloves; No open-bench handling. |
| Pyrimidine Core | Bioactivity / Irritant | Dust control (weighing); Eye protection.[2][3] |
Hierarchy of Controls (Visualized)
Before selecting PPE, you must establish the operational environment. PPE is the last line of defense, not the first.
Figure 1: The safety hierarchy specific to high-stench thiopyrimidines. Engineering controls prevent odor migration; PPE protects the user.[4]
PPE Specifications: The "Self-Validating" System
Do not rely on generic safety advice. Use this specific protocol to ensure barrier integrity.
A. Hand Protection: The "Double-Glove" Protocol
Recommendation: Double-layered Nitrile (minimum 5 mil outer, 4 mil inner).
-
Why Nitrile? Natural latex is permeable to many organic sulfur compounds. Nitrile offers superior chemical resistance to the solvents likely used with this intermediate (e.g., DMSO, DCM).
-
Why Double?
-
Permeation: Thiols can permeate glove materials without visible degradation. The second layer provides a time buffer.
-
Doffing Safety: When finishing work, peel off the outer glove inside the fume hood. This leaves you with a clean inner glove to handle door knobs or notebooks, preventing cross-contamination.
-
-
Change Frequency: Immediately upon splash, or every 60 minutes of active handling.
B. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).
-
Context: Safety glasses with side shields are insufficient if you are handling this compound as a fine powder. Pyrimidine dust is light and electrostatic; it can float around side shields. Goggles provide a seal against dust entry and splashes during the bleach quenching process.
C. Respiratory Protection
Recommendation: Not required if working in a certified fume hood.
-
Contingency: If you must work outside a hood (e.g., spill cleanup), use a full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Note: A standard N95 protects against dust but offers zero protection against the thiol stench.
Operational Workflow: From Weighing to Waste
This workflow integrates safety into the experimental logic.
Step 1: Preparation & Weighing
-
Static Control: Pyrimidine derivatives are often fluffy, static-prone solids. Use an ionizing gun or anti-static bar inside the balance enclosure.
-
The "Trap" Setup: Before opening the bottle, set up a bleach bath (10% sodium hypochlorite) in the hood. This is your "kill station" for spatulas and pipettes.
Step 2: Solubilization & Transfer
-
Closed Systems: Transfer solids to a reaction vessel immediately. Once dissolved (e.g., in DMF or DMSO), the dust hazard is eliminated, but the skin absorption risk increases.
-
Cannula Transfer: For liquid reagents, use positive pressure transfers (cannula) rather than pouring to minimize vapor release.
Step 3: Decontamination (The Bleach Protocol)
You cannot wash thiol-contaminated glassware with soap and water; this will only spread the smell to the sink drains. You must chemically oxidize the thiol first.
Mechanism:
Protocol:
-
Submerge all contaminated tools (spatulas, septa, outer gloves) in the bleach bath.
-
Soak for 30 minutes.
-
Rinse with water after oxidation is complete.
Emergency Response & Spills
Spill Management Workflow
Figure 2: Decision logic for spill response. Note that spills outside the hood usually require evacuation due to odor complaints.
References & Authority
-
University of California, Los Angeles (UCLA) EH&S. SOP for Stench Chemicals. (Detailed protocols for bleach oxidation of thiols).
-
Columbia University EH&S. Stench Chemicals Policy. (Storage and transport guidelines for mercaptans).
-
Fisher Scientific. Safety Data Sheet: 4,6-Dimethyl-2-mercaptopyrimidine. (Proxy SDS demonstrating hazards of the core scaffold).
-
University of Pennsylvania. Nitrile Glove Chemical Compatibility Reference. (Data on nitrile resistance vs. organic solvents).
Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before handling.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
